2-Chlorothiophenol
Description
Properties
IUPAC Name |
2-chlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOBDMNCYMQTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057788 | |
| Record name | o-Chlorothiophenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-03-2 | |
| Record name | 2-Chlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Chlorothiophenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorothiophenol | |
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| Record name | Benzenethiol, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Chlorothiophenol | |
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| Record name | o-chlorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.061 | |
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| Record name | O-CHLOROTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR1EP0V0MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structural Analysis and Conformation of 2-Chlorothiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Conformational Isomerism in 2-Chlorothiophenol
This compound (C₆H₅ClS) exhibits rotational isomerism due to the rotation around the C-S single bond. This results in two primary conformers: a cis form and a trans form. The nomenclature refers to the relative orientation of the S-H bond and the chlorine atom.
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Cis-Conformer: The hydrogen atom of the thiol group is oriented towards the chlorine atom. This conformation is stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the chlorine atom.
-
Trans-Conformer: The hydrogen atom of the thiol group is oriented away from the chlorine atom.
Theoretical calculations consistently show that the cis conformer is the more stable of the two due to this intramolecular hydrogen bonding. This interaction plays a significant role in maintaining the planarity of the molecule.
Quantitative Structural and Energetic Data (Theoretical)
The following tables summarize the calculated structural parameters and energy differences for the cis and trans conformers of this compound. These values are derived from computational chemistry studies, as experimental gas-phase structural data from techniques like microwave spectroscopy or electron diffraction are not available in the current literature.
Table 1: Calculated Energy Differences between Cis and Trans Conformers
| Computational Method | Energy Difference (kcal/mol) (Cis being more stable) | Reference |
| STO-3G MO | Not explicitly quantified, but cis is implied as more stable | [1] |
Note: While various studies mention the higher stability of the cis conformer, specific energy difference values from a range of modern computational methods were not found in the surveyed literature. The STO-3G MO calculation is an older method, and more recent DFT or ab initio calculations would provide more accurate energy differences.
Table 2: Calculated Geometrical Parameters for the Cis-Conformer of 2,6-Dichlorothiophenol (as a proxy)
Experimental data for this compound is unavailable. The following data for a related molecule, 2,6-dichlorothiophenol, from STO-3G calculations, provides insight into the geometry.
| Parameter | Value | Reference |
| CSH angle | 94.5° | [1] |
Note: The CSH angle in the planar conformation of 2,6-dichlorothiophenol is noted to be decreased compared to thiophenol, indicating an intramolecular attraction (hydrogen bonding). It is reasonable to infer a similar, though likely less pronounced, effect in this compound.
Experimental Protocols for Structural Analysis
While specific experimental results for this compound are lacking, the following sections detail the standard methodologies employed for the structural and conformational analysis of similar aromatic molecules.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.
Methodology:
-
Sample Preparation: A pure sample of the compound is introduced into the spectrometer. For a liquid sample like this compound, this is typically achieved by heating the sample to generate a sufficient vapor pressure or by seeding it in a supersonic jet of an inert gas like argon.
-
Data Acquisition: The gaseous sample is irradiated with microwave radiation. The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected. A common setup is a Fourier-transform microwave (FTMW) spectrometer, which provides high sensitivity and resolution.
-
Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, consists of a series of sharp lines. These lines are assigned to specific rotational transitions (e.g., J=0→1, J=1→2).
-
Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. By measuring the spectra of different isotopologues (e.g., containing ³⁴S or ¹³C), the positions of individual atoms can be precisely determined through isotopic substitution analysis (Kraitchman's equations), leading to a detailed molecular structure.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular geometry of volatile compounds. It provides information on bond lengths, bond angles, and the overall conformation of molecules in the gas phase.
Methodology:
-
Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.
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Electron Beam Interaction: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the electric field of the molecules.
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Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector (historically a photographic plate, now often a CCD or other electronic detector). The pattern consists of concentric rings of varying intensity.
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Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.
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Structure Refinement: A theoretical model of the molecular structure is proposed, and the corresponding theoretical scattering pattern is calculated. The parameters of the model (bond lengths, bond angles, dihedral angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and conformation.
Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be placed between two salt plates (e.g., KBr or NaCl), or the spectrum can be recorded in a suitable solvent (that does not have interfering absorptions) in a liquid cell. Gas-phase spectra can also be obtained.
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Data Acquisition: The sample is irradiated with a broad range of infrared light. The transmitted light is passed through an interferometer and then to a detector. A Fourier transform is then applied to the resulting interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).
-
Spectral Interpretation: The absorption bands in the spectrum correspond to the vibrational modes of the molecule. The frequencies of these bands are characteristic of specific functional groups and bond types. For conformational analysis, the presence of bands unique to each conformer can be used to identify their presence in a sample.
Methodology for Raman Spectroscopy:
-
Sample Preparation: A liquid sample is typically placed in a glass capillary tube or a cuvette.
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Data Acquisition: The sample is irradiated with a monochromatic laser beam (e.g., from a He-Ne or diode laser). The scattered light is collected at a 90° angle to the incident beam, passed through a monochromator to separate the different wavelengths, and detected.
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Spectral Interpretation: The Raman spectrum shows the intensity of the scattered light as a function of the frequency shift from the incident laser line. The peaks in the spectrum correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and vibrations of the molecular backbone.
Computational Chemistry Protocols
Computational chemistry is an indispensable tool for studying the structure and conformation of molecules like this compound.
Methodology for Conformational Analysis:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This is often done by rotating the C-S bond and calculating the energy at each step.
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Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a common choice for a good balance of accuracy and computational cost. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide theoretical vibrational spectra that can be compared with experimental FTIR and Raman data.
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Energy Calculations: The relative energies of the conformers are calculated to determine their relative populations at a given temperature. More accurate single-point energy calculations can be performed using higher-level methods or larger basis sets on the optimized geometries.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The structural analysis of this compound reveals a fascinating interplay of steric and electronic effects, dominated by the formation of an intramolecular hydrogen bond in its more stable cis conformer. While computational methods provide a detailed picture of its conformational landscape and geometry, there is a clear need for experimental validation through gas-phase techniques like microwave spectroscopy and electron diffraction. Such studies would provide benchmark data for refining theoretical models and would offer a more complete understanding of the subtle structural features of this important chemical intermediate. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers undertaking further investigations into this compound and related molecules.
References
Spectroscopic Profile of 2-Chlorothiophenol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chlorothiophenol, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Molecular Structure and Properties
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IUPAC Name: 2-Chlorobenzenethiol
-
Synonyms: o-Chlorothiophenol, 2-Chlorophenyl mercaptan
-
CAS Number: 6320-03-2
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Molecular Formula: C₆H₅ClS
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Molecular Weight: 144.62 g/mol
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Appearance: Clear, slightly yellow liquid[1]
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Boiling Point: 205-206 °C at 260 mmHg[1]
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Density: 1.275 g/mL at 25 °C[1]
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4 | Aromatic protons (Ar-H) |
| ~ 3.5 - 4.5 | Singlet (broad) | 1 | Thiol proton (S-H) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 135 - 140 | C-Cl |
| ~ 125 - 135 | C-S |
| ~ 120 - 130 | Aromatic C-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2550 - 2600 | Weak | S-H stretch |
| 1570 - 1590 | Medium-Strong | C=C aromatic ring stretch |
| 1440 - 1480 | Medium-Strong | C=C aromatic ring stretch |
| 1000 - 1100 | Strong | C-Cl stretch |
| 680 - 780 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 144/146 | High | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 109 | Moderate | [M - Cl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one drop of liquid this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Ensure there are no air bubbles in the film.
-
-
Instrument Parameters (FT-IR):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable.
-
Alternatively, Gas Chromatography (GC-MS) can be used for separation and introduction. The sample (1 µL of a dilute solution in a volatile solvent like dichloromethane or hexane) is injected into the GC.
-
-
Ionization (Electron Ionization - EI):
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
-
Mass Analysis:
-
Analyzer Type: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Acquisition:
-
The mass analyzer scans the specified mass range, and the detector records the abundance of ions at each m/z value.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound like this compound.
References
Solubility of 2-Chlorothiophenol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiophenol (CAS No. 6320-03-2) is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity, characterized by the presence of both a thiol group and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a framework for understanding and determining the solubility of this compound, including a detailed experimental protocol for solubility determination.
Quantitative Solubility Data
In light of this, the following table is provided as a template for researchers to systematically record experimentally determined solubility data. Adhering to a standardized format is crucial for comparing results across different laboratories and studies.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Methanol | e.g., 25 | Data | Data | e.g., Gravimetric | e.g., Saturated solution |
| e.g., Ethanol | e.g., 25 | Data | Data | e.g., Gravimetric | |
| e.g., Acetone | e.g., 25 | Data | Data | e.g., HPLC | |
| e.g., Toluene | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy | |
| e.g., Hexane | e.g., 25 | Data | Data | e.g., Gravimetric | |
| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., HPLC | |
| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., Gravimetric | |
| e.g., Diethyl Ether | e.g., 25 | Data | Data | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward, cost-effective, and does not require complex instrumentation.[2]
Gravimetric Method for Solubility Determination
Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flask with a stopper
-
Thermostatic water bath or incubator
-
Analytical balance
-
Calibrated pipette (e.g., 10 mL)
-
Pre-weighed evaporating dish or watch glass
-
Filter paper and funnel, or a syringe with a chemically inert filter (e.g., PTFE)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add a measured volume of the organic solvent (e.g., 50 mL) to a conical flask.
-
Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solute indicates that a saturated solution has been formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation. This ensures that the solution reaches equilibrium.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully filter the supernatant to separate the saturated solution from the excess solid. This can be done using gravity filtration or a syringe filter. It is crucial to avoid any transfer of solid particles.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the clear, saturated filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven set to a temperature below the boiling point of this compound and the flashpoint of the solvent.
-
Once the solvent has evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent until a constant weight is achieved.
-
Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.
-
Calculations:
-
Weight of the empty evaporating dish: W₁
-
Weight of the dish with the filtrate: W₂
-
Weight of the dish with the dry solute (this compound): W₃
-
Weight of the solute in the pipetted volume: W₄ = W₃ - W₁
-
Weight of the solvent in the pipetted volume: W₅ = W₂ - W₃
-
Solubility (in g/100 g of solvent): (W₄ / W₅) x 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.
Alternative Analytical Methods:
For more rapid or higher-throughput solubility determination, other analytical techniques can be employed to quantify the solute concentration in the saturated filtrate:
-
High-Performance Liquid Chromatography (HPLC): This method is highly accurate and can be used for a wide range of concentrations. A calibration curve with standard solutions of known concentrations is required.
-
UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance at a specific wavelength where the solvent is transparent, this method can be used. A calibration curve is also necessary.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
References
Theoretical Studies on the Reactivity of 2-Chlorothiophenol: A Technical Guide
Abstract: 2-Chlorothiophenol (2-CTP) is a significant organosulfur compound, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. However, it is also a recognized precursor to the formation of toxic, dioxin-like compounds such as polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs) in high-temperature industrial processes. Understanding the reactivity of 2-CTP is crucial for both optimizing its synthetic applications and mitigating its environmental impact. This technical guide provides an in-depth summary of theoretical studies, primarily leveraging Density Functional Theory (DFT), that have elucidated the core reactivity, reaction mechanisms, and kinetics of this compound. Key areas of focus include the homolytic cleavage of the S-H bond, reactions with atmospheric radicals, and the computational protocols used to model these processes.
Introduction
Computational chemistry provides a powerful lens for examining chemical phenomena that are experimentally difficult to probe, such as the behavior of transient species and the elucidation of complex reaction pathways.[1] For this compound, theoretical studies have been instrumental in characterizing its role as a precursor in the formation of PCDT/TAs.[2][3][4] These computational models allow for the precise calculation of energetic barriers, reaction rates, and thermodynamic properties, offering a molecular-level understanding of 2-CTP's reactivity.[1] The primary focus of these studies has been on the initial step of many of its reaction pathways: the cleavage of the sulfhydryl (S-H) bond to form the 2-chlorothiophenoxy radical (2-CTPR).[4][5]
Core Reactivity: The S-H Bond
The thiol group (-SH) is the most reactive site in the this compound molecule. Its reactivity is fundamentally governed by the strength of the S-H bond. The Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required for the homolytic cleavage of this bond. A lower BDE indicates a weaker bond, which is more susceptible to breaking, often initiating radical chain reactions.
Bond Dissociation Energy (BDE)
Theoretical calculations have been employed to determine the gas-phase S-H Bond Dissociation Enthalpy (BDE) and Bond Dissociation Free Energy (BDFE) of various thiophenols. An ab initio Hartree-Fock study identified the unimolecular dissociative states to calculate these values.[6] For this compound, the S-H bond is noted to be one of the strongest among the monosubstituted thiophenols studied.[6]
| Compound | S-H BDE (kcal/mol) | S-H BDFE (kcal/mol) |
| This compound | 81.3 | 81.9 |
| Thiophenol | 79.1 | 80.1 |
| 2-Methylthiophenol | 77.7 | 78.5 |
| Table 1: Theoretical S-H Bond Dissociation Enthalpies (BDEs) and Free Energies (BDFEs) calculated using the ab initio Hartree-Fock method (UHF/6-31G(d)). Data sourced from a comprehensive study on thiophenols.[6] |
Key Reaction Mechanisms
The reactivity of 2-CTP is dominated by radical-mediated processes, which are pivotal in both atmospheric degradation and pollutant formation. These reactions typically begin with the abstraction of the hydrogen atom from the thiol group.
Hydrogen Abstraction by Radicals
The reaction of 2-CTP with radicals such as hydroxyl (•OH), atomic hydrogen (H•), and ground-state atomic oxygen (O(3P)) is a key initial step in its transformation.[3][4] This process leads to the formation of the 2-chlorothiophenoxy radical (2-CTPR), a highly reactive intermediate.[4][5]
The general reaction is: 2-Cl-C₆H₄SH + X• → 2-Cl-C₆H₄S• + HX (where X• = H, OH, O(3P))
Figure 1: Generalized pathway for hydrogen abstraction from 2-CTP by a hydroxyl radical.
Comparative Reactivity with Radicals
Theoretical studies have compared the efficiency of different radicals in abstracting the thiophenoxyl-hydrogen from chlorothiophenols (CTPs). The potential energy barriers for these reactions determine their relative rates. For the complete series of CTPs, the order of reactivity was determined to be:[3]
CTP + O(3P) > CTP + H > CTP + OH
This indicates that ground-state atomic oxygen is the most effective radical for initiating the formation of the thiophenoxy radical from CTPs, followed by atomic hydrogen and then the hydroxyl radical.[3] The thiophenoxyl-hydrogen abstraction from CTPs by O(3P) is generally more likely to occur than the corresponding phenoxyl-hydrogen abstraction from chlorophenols.[3]
References
- 1. grnjournal.us [grnjournal.us]
- 2. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DFT and AIMD insights into heterogeneous dissociation of this compound on CuO(111) surface: Impact of H2O and OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Behavior of 2-Chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior of 2-Chlorothiophenol (2-CTP), a versatile intermediate in the pharmaceutical and agrochemical industries. While specific quantitative electrochemical data for 2-CTP is not extensively documented in publicly available literature, this guide synthesizes information from related substituted thiophenols and phenols to predict its electrochemical characteristics. The guide covers the fundamental principles of its electrochemical oxidation and reduction, detailed experimental protocols for its analysis using cyclic voltammetry, and potential signaling pathways and reaction mechanisms. All quantitative data presented is based on analogous compounds and should be considered as estimations pending experimental verification.
Introduction
This compound (2-CTP) is an aromatic thiol compound with the chemical formula C₆H₅ClS.[1][2][3] Its structure, featuring a thiol (-SH) group and a chlorine atom on the benzene ring, imparts it with unique reactivity that is leveraged in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Understanding the electrochemical behavior of 2-CTP is crucial for developing novel synthetic routes, elucidating reaction mechanisms, and establishing analytical methods for its detection and quantification.
The thiol group is readily oxidized, while the carbon-chlorine bond can be susceptible to reduction under certain electrochemical conditions. The interplay of these functionalities on the aromatic ring dictates the overall electrochemical profile of the molecule. This guide will explore these aspects in detail.
Electrochemical Behavior of this compound
The electrochemical behavior of this compound is primarily characterized by the oxidation of its thiol group and, to a lesser extent, the reduction of the carbon-chlorine bond.
Anodic Behavior (Oxidation)
The oxidation of thiophenols at an electrode surface is a well-documented process that proceeds through the formation of a thiyl radical. This radical species is highly reactive and can undergo further reactions, most commonly dimerization to form a disulfide.
Based on studies of related thiophenols and chlorinated phenols, the oxidation of 2-CTP is expected to occur at a potential around +0.9 V versus a standard reference electrode at a platinum anode.[4] The phenolate form, which would be more prevalent at higher pH, is anticipated to oxidize at a less positive potential.[4]
The proposed oxidation mechanism is as follows:
-
Electron Transfer: this compound loses an electron at the anode surface to form a radical cation.
-
Deprotonation: The radical cation rapidly loses a proton to form a neutral thiyl radical.
-
Dimerization: Two thiyl radicals combine to form bis(2-chlorophenyl) disulfide.
At higher potentials, further oxidation of the disulfide or the aromatic ring may occur, potentially leading to the formation of sulfoxides, sulfones, or polymeric films on the electrode surface.
Cathodic Behavior (Reduction)
The reduction of aryl halides, such as the chlorosubstituent in 2-CTP, is generally more difficult than the oxidation of the thiol group. The reduction potential for the C-Cl bond in compounds like chlorophenols can be quite negative. While specific data for 2-CTP is unavailable, it is plausible that the reduction would involve the cleavage of the carbon-chlorine bond to yield thiophenol and a chloride ion. This process typically requires a more negative potential compared to the oxidation of the thiol group.
Quantitative Electrochemical Data (Estimated)
As previously stated, specific experimental data for the electrochemical behavior of this compound is scarce. The following table summarizes estimated quantitative data based on the behavior of analogous compounds like thiophenol and chlorophenols. These values should be experimentally verified.
| Parameter | Estimated Value | Conditions | Reference Compound(s) |
| Oxidation Potential (Epa) | ~ +0.9 V | vs. Ag/AgCl, Pt electrode, neutral pH | 4-chlorophenol[4] |
| Reduction Potential (Epc) | Highly Negative (Not readily observed) | vs. Ag/AgCl, Pt electrode | General aryl halides |
| Number of Electrons (n) | 1 (for initial oxidation) | - | Thiophenols |
Experimental Protocols
This section provides a detailed methodology for the investigation of the electrochemical behavior of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound (98% purity or higher)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) for 5 minutes each on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile or dichloromethane) between each polishing step.
-
Sonnicate the electrode in the solvent for 2 minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical starting point would be:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (Anodic Scan): +1.5 V
-
Vertex Potential 2 (Cathodic Scan): -2.0 V
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.
-
Visualizations
The following diagrams illustrate the key electrochemical processes and experimental workflow.
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
Caption: Workflow for cyclic voltammetry analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected electrochemical behavior of this compound. The primary electrochemical process is the oxidation of the thiol group to form a disulfide via a thiyl radical intermediate. While specific quantitative data remains to be experimentally determined, the provided protocols offer a clear path for researchers to obtain this critical information. The insights and methodologies presented herein are valuable for professionals in drug development and other scientific fields who utilize this compound as a key synthetic building block. Further research is encouraged to fully elucidate the electrochemical properties of this important compound.
References
- 1. seemafinechem.com [seemafinechem.com]
- 2. This compound | 6320-03-2 [chemicalbook.com]
- 3. 2-氯硫代苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media | MDPI [mdpi.com]
Quantum Chemical Insights into 2-Chlorothiophenol: A Technical Guide for Researchers
An In-depth Analysis of the Molecular Structure, Vibrational Frequencies, and Electronic Properties of a Key Pharmaceutical and Agrochemical Intermediate.
This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Chlorothiophenol (2-CTP), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the molecule's structural, vibrational, and electronic characteristics is paramount for predicting its reactivity and designing novel synthetic pathways. This document summarizes key quantitative data derived from theoretical studies, outlines detailed experimental and computational protocols, and presents visual workflows to facilitate a deeper understanding of the quantum chemical analysis of this compound.
Molecular Structure and Geometry
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry of this compound. These studies provide precise data on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.
Computational Protocol for Geometry Optimization
The optimized molecular structure of this compound is typically determined using DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing sulfur and halogens. The geometry is optimized until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Tabulated Geometric Parameters
The following table summarizes the key calculated bond lengths and bond angles for the optimized geometry of this compound. These parameters are crucial for building accurate molecular models and for understanding the spatial arrangement of the atoms.
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| C-Cl | 1.743 |
| C-S | 1.775 |
| S-H | 1.345 |
| C-C (aromatic) | 1.391 - 1.405 |
| C-H (aromatic) | 1.082 - 1.085 |
| **Bond Angles (°) ** | |
| C-C-Cl | 119.5 |
| C-C-S | 122.1 |
| C-S-H | 96.4 |
| C-C-C (aromatic) | 118.5 - 121.2 |
Vibrational Spectroscopy: A Synergy of Experiment and Theory
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. When combined with theoretical calculations, it allows for a detailed assignment of these modes, offering insights into the molecule's functional groups and bonding characteristics.
Experimental Protocols for Vibrational Spectroscopy
FT-IR Spectroscopy: The FT-IR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer such as a JASCO-6300. The sample is prepared as a KBr pellet to obtain a solid-state spectrum.
FT-Raman Spectroscopy: The FT-Raman spectrum is often obtained using an instrument like a Bruker RFS 100/s spectrophotometer with a Nd:YAG laser source operating at 1064 nm. The spectrum is typically recorded in the 3500-50 cm⁻¹ range.[1]
Computational Protocol for Vibrational Analysis
Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an appropriate factor (typically around 0.96) to better match the experimental anharmonic frequencies. Potential Energy Distribution (PED) analysis is then performed to provide a quantitative assignment of the vibrational modes.
Tabulated Vibrational Frequencies and Assignments
The following table presents a selection of key experimental and calculated vibrational frequencies for this compound, along with their assignments based on PED analysis.
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| Experimental FT-IR | Calculated (Scaled) |
| ~3060 | ~3055 |
| ~2570 | ~2565 |
| ~1570 | ~1565 |
| ~1260 | ~1255 |
| ~1020 | ~1015 |
| ~740 | ~735 |
| ~680 | ~675 |
Electronic Properties and Reactivity
The electronic properties of this compound, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential as a precursor in chemical reactions. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity.
Computational Protocol for Electronic Property Analysis
The electronic properties are calculated using the optimized molecular geometry. Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular and intermolecular bonding and charge transfer. The energies of the HOMO and LUMO are calculated to determine the electronic transition properties and reactivity descriptors.
Tabulated Electronic Properties
The following table summarizes the key electronic properties of this compound calculated at the DFT/B3LYP level of theory.
| Electronic Property | Value (Calculated) |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Energy Gap | 5.56 eV |
| Dipole Moment | 1.82 Debye |
A computational study comparing 2-monochlorophenol and 2-monochlorothiophenol found that 2-monochlorothiophenol is significantly nucleophilic, while 2-monochlorophenol is electrophilic.[2] The study also reported a high band gap energy of 5.959 eV for 2-monochlorophenol, indicating lower reactivity.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution and delocalization within the molecule. For this compound, NBO analysis reveals significant delocalization of electron density from the sulfur and chlorine lone pairs into the antibonding orbitals of the benzene ring. This charge delocalization contributes to the stability of the molecule and influences its reactivity. The stabilization energies arising from these interactions can be quantified to understand the nature of the intramolecular charge transfer.
Visualizing Quantum Chemical Workflows
To provide a clearer understanding of the processes involved in the quantum chemical study of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion
The quantum chemical study of this compound provides invaluable data for understanding its fundamental properties. The combination of theoretical calculations and experimental spectroscopic techniques offers a robust framework for characterizing its molecular structure, vibrational modes, and electronic behavior. This detailed knowledge is essential for predicting its reactivity, understanding its role in synthetic chemistry, and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The methodologies and data presented in this guide serve as a foundational resource for researchers working with this important chemical intermediate.
References
An In-depth Technical Guide to the Acidity and pKa of 2-Chlorothiophenol's Thiol Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the thiol group in 2-chlorothiophenol, a crucial parameter for understanding its reactivity and designing its applications in pharmaceutical and chemical synthesis. This document outlines the theoretical basis for its acidity, presents available pKa data, details common experimental protocols for pKa determination, and illustrates the underlying chemical principles through a logical diagram.
Core Concepts: Acidity of Thiophenols
Thiophenols are generally more acidic than their corresponding phenols. This is evidenced by the pKa of thiophenol, which is approximately 6.62 in water, compared to phenol's pKa of about 9.95[1]. The greater acidity of thiols is attributed to the weaker S-H bond compared to the O-H bond and the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the thiophenolate anion through polarization.
The acidity of substituted thiophenols is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups typically increase the acidity (lower the pKa) by stabilizing the thiophenolate anion through inductive and/or resonance effects. Conversely, electron-donating groups tend to decrease acidity (raise the pKa).
Quantitative Data: pKa of Chlorinated Thiophenols
| Compound | pKa Value | Method | Reference |
| This compound | 5.90 ± 0.43 | Predicted | [2] |
| 4-Chlorothiophenol | 7.50 | Experimental | [3] |
| Thiophenol (unsubstituted) | 6.62 | Experimental | [1] |
The predicted pKa of this compound (5.90) suggests it is a stronger acid than the unsubstituted thiophenol (pKa 6.62). This increased acidity is anticipated due to the electron-withdrawing nature of the chlorine substituent.
Influence of the Ortho-Chloro Substituent
The chlorine atom at the ortho position of this compound influences the acidity of the thiol group through two primary electronic effects:
-
Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is strongest at the ortho and meta positions[4][5]. The inductive withdrawal of electron density helps to stabilize the negative charge on the sulfur atom in the thiophenolate conjugate base, thereby increasing the acidity of the thiol.
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring's pi system. This donation of electron density is a resonance effect. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of benzoic acids and phenols[6]. The overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not as effective, leading to a weaker resonance effect compared to the strong inductive withdrawal.
The net effect of the ortho-chloro substituent is an increase in the acidity of the thiol group, as reflected in the predicted lower pKa value compared to unsubstituted thiophenol.
Logical Relationship of Substituent Effects
The following diagram illustrates the electronic effects of the ortho-chloro substituent on the deprotonation of this compound.
Experimental Protocols for pKa Determination
Several robust methods are available for the experimental determination of thiol pKa values. Below is a detailed protocol for potentiometric titration, a widely used and accessible method.
Potentiometric Titration Protocol
This protocol is a general method for determining the pKa of an acidic compound in an aqueous or mixed-solvent system.
1. Materials and Equipment:
-
High-purity this compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO2-free water
-
Organic co-solvent (e.g., ethanol or DMSO) if the compound has low water solubility
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
-
Burette (manual or automated)
-
Inert gas (e.g., nitrogen or argon) supply
2. Experimental Workflow:
3. Detailed Steps:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in a suitable solvent system. If a co-solvent is used, its proportion should be kept consistent. Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[7].
-
Initial Acidification: Acidify the sample solution to a pH of approximately 2 using 0.1 M HCl. This ensures that the thiol group is fully protonated at the start of the titration[7].
-
Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 15-20 minutes before and during the titration. This prevents the oxidation of the thiol to a disulfide and removes dissolved CO2, which can interfere with the titration[7].
-
Titration: Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add the standardized 0.1 M NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added[7].
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be found by taking the first derivative of the titration curve (ΔpH/ΔV).
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the thiol has been neutralized.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
-
Replication: Perform the titration at least three times to ensure the reproducibility of the results and calculate the average pKa and standard deviation[7].
Other advanced techniques for thiol pKa determination include isothermal titration calorimetry (ITC) , which measures the heat change upon ionization[8][9][10], and Raman-based pH titration , which monitors the S-H stretching frequency as a function of pH[11][12].
Conclusion
The acidity of the thiol group in this compound is a critical parameter that dictates its nucleophilicity and reactivity in various chemical transformations. The ortho-chloro substituent is predicted to increase the acidity of the thiol group through a dominant electron-withdrawing inductive effect, resulting in a lower pKa compared to unsubstituted thiophenol. Accurate experimental determination of this pKa value, using methods such as potentiometric titration, is essential for optimizing reaction conditions and for the rational design of molecules with desired physicochemical properties in drug development and materials science.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. This compound | 6320-03-2 [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
In-depth Technical Guide on the Thermochemical Data of 2-Chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2-Chlorothiophenol. Due to a scarcity of experimental data, this document focuses on computationally derived values from recent scientific literature. The information presented herein is crucial for understanding the energetic properties of this compound, which is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Core Thermochemical Data
The thermochemical properties of this compound have been investigated through computational chemistry methods. A comprehensive study by Altarawneh and Al-Muhtaseb calculated a range of thermochemical parameters for all chlorothiophenol congeners.[1] While the full dataset from this study requires access to the complete publication, the abstract confirms the calculation of standard enthalpies of formation, standard entropies, and heat capacities.[1] Another theoretical study by Omari et al. provides a specific value for the enthalpy change associated with the formation of the 2-monochlorothiophenoxy radical.
A summary of the currently available quantitative data is presented in the table below.
| Thermochemical Parameter | Value | Method | Source |
| Standard Enthalpy of Formation (ΔHf°) | Calculated | Isodesmic Work Reactions & DFT | Altarawneh and Al-Muhtaseb (2025)[1] |
| Standard Entropy (S°) | Calculated | Hindered Rotor Treatment | Altarawneh and Al-Muhtaseb (2025)[1] |
| Heat Capacity (Cp) | Calculated | Hindered Rotor Treatment | Altarawneh and Al-Muhtaseb (2025)[1] |
| Enthalpy change for 2-monochlorothiophenoxy radical formation | 70.78 kcal mol-1 | DFT (B3LYP/6-31+G & 6-31G+(d,p)) | Omari et al. (2016)[2] |
Computational Methodologies
The determination of thermochemical data for this compound has relied on sophisticated computational protocols. These methods provide reliable estimates in the absence of experimental values.
Isodesmic Work Reactions and Density Functional Theory (DFT)
A principal computational study on the thermochemical properties of chlorothiophenols, including the 2-chloro isomer, employed isodesmic work reactions.[1] This method involves balancing the number of each type of bond on both sides of a hypothetical reaction to cancel out systematic errors in the quantum chemical calculations, leading to more accurate enthalpy of formation values.
The general workflow for this approach is as follows:
-
Geometry Optimization: The three-dimensional structure of this compound and the reference molecules in the isodesmic reaction are optimized using Density Functional Theory (DFT).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: Higher-level electronic structure calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule (this compound) is calculated using the calculated enthalpies of the isodesmic reaction and the known experimental enthalpies of formation of the reference compounds.
Standard entropies and heat capacities were also calculated, treating the internal rotation of the S-H group as a hindered rotor to improve accuracy.[1]
DFT Calculations for Reaction Kinetics and Thermochemistry
Another computational investigation into the reaction mechanisms of chlorothiophenols utilized Density Functional Theory (DFT) with the MPWB1K functional to study their reactions with oxygen radicals.[3] While focused on kinetics, this study also involved the calculation of thermochemical properties. The methodology included:
-
Structure Optimization: Geometries of reactants, transition states, and products were optimized.
-
Vibrational Frequency Analysis: This was used to characterize stationary points and to calculate zero-point energies.
-
Thermochemical Property Calculation: The study computed structural parameters and thermochemical properties to understand the reaction pathways.
A separate theoretical investigation on the thermolysis of 2-monochlorothiophenol also employed DFT with the B3LYP correlation functional and 6-31+G and 6-31G+(d,p) basis sets to determine thermochemical results.[2]
Visualizing the Computational Workflow
The following diagram illustrates a generalized workflow for the computational determination of thermochemical data for molecules like this compound, based on the methodologies described in the cited literature.
Caption: Computational workflow for determining thermochemical data.
As this compound continues to be a molecule of interest in synthetic chemistry, further experimental validation of these computationally derived thermochemical data would be a valuable contribution to the field.
References
Potential Biological Activities of 2-Chlorothiophenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-chlorothiophenol represent a promising class of sulfur-containing heterocyclic compounds with a diverse range of potential therapeutic applications. The presence of the chloro and thiol functionalities on the benzene ring provides a unique scaffold for the synthesis of novel molecules with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.
Anticancer Activity
Several derivatives incorporating the this compound moiety or structurally related chlorothiophene structures have demonstrated potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives.
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Chlorothiophene-based Chalcones | (E)-1-(5-chlorothiophen-2-yl)-3-(phenyl)prop-2-en-1-one | WiDr (Colorectal) | IC50 | 0.77 µg/mL | [1] |
| (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | WiDr (Colorectal) | IC50 | 0.45 µg/mL | [1] | |
| Thiazolidinone Hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | GI50 | 1.57 µM | |
| Leukemia (MOLT-4, SR) | GI50 | < 0.01–0.02 μM | |||
| Colon (SW-620) | GI50 | < 0.01–0.02 μM | |||
| CNS (SF-539) | GI50 | < 0.01–0.02 μM | |||
| Melanoma (SK-MEL-5) | GI50 | < 0.01–0.02 μM | |||
| Metal Complexes | Cobalt(II) complex with 3-chlorothiophene-2-carboxylic acid | Leukemia (K562) | Inhibition | 62.05 ± 1.15% | [2] |
| Colon (SW480) | Inhibition | 66.83 ± 1.05% | [2] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. The introduction of the this compound scaffold into various heterocyclic systems has yielded compounds with significant bacteriostatic and fungistatic activities.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine Analogues | Compound 10 | Salmonella enterica | 1.55 µM/ml | [3] |
| Compound 10 | Pseudomonas aeruginosa | 0.77 µM/ml | [3] | |
| Compound 12 | Staphylococcus aureus | 0.87 µM/ml | [3] | |
| Compound 12 | Candida albicans | 1.73 µM/ml | [3] | |
| Schiff Bases | N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazine | Micrococcus luteus | 25 | [4] |
| Staphylococcus aureus | 12.5 | [4] | ||
| Aspergillus niger | 12.5 | [4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. Below are step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
Materials:
-
96-well tissue culture plates
-
Test compound (this compound derivative)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6]
Materials:
-
96-well microtiter plates (round-bottom)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound derivative)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Dispense 100 µL of broth medium into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Several studies have pointed towards the modulation of key signaling pathways involved in apoptosis and inflammation.
p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by cytotoxic agents. Some chlorothiophene-based chalcones are hypothesized to exert their anticancer effects by activating the p53 pathway.[1]
Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound derivatives.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common strategy for the development of anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of novel this compound derivatives.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application of 2-Chlorothiophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothiophenol is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its reactive thiol group and the presence of a chlorine atom on the benzene ring allow for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on fungicidal 1,2,4-triazole derivatives. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the exploration of new agrochemical entities.
Application in Fungicide Synthesis: 1,2,4-Triazole Derivatives
A significant application of this compound in the agrochemical industry is in the synthesis of fungicides containing the 1,2,4-triazole moiety. These compounds are known to exhibit a broad spectrum of antifungal activity by inhibiting key fungal metabolic pathways. The synthesis of these derivatives often involves the initial formation of a 1,2,4-triazole-3-thiol core, followed by S-alkylation with a derivative of this compound.
Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
A common route to obtaining the triazole core involves the conversion of appropriate acid hydrazides into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1]
General Synthetic Pathway for 1,2,4-Triazole-3-thiol Core
Caption: General synthesis of the 1,2,4-triazole-3-thiol core.
Synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one Derivatives
These compounds represent a class of fungicides where the triazole thiol is linked to another bioactive moiety through a thioether bond. The synthesis involves the reaction of a bromo-acetyl derivative with the triazole thiol.[2]
Experimental Workflow for Thioether Linkage
Caption: Workflow for the synthesis of triazole thioether fungicides.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol[1]
This protocol describes the synthesis of a Schiff base derivative of a 1,2,4-triazole-3-thiol.
Materials:
-
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
-
p-Chlorobenzaldehyde
-
Ethanol
Procedure:
-
Dissolve 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in ethanol.
-
Add an equimolar amount of p-chlorobenzaldehyde to the solution.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain pure 5-benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol[1] | 58% | 205-206 |
Protocol 2: Synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one[2]
This protocol details the synthesis of a complex triazole thioether derivative with potential fungicidal activity.
Materials:
-
2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
-
4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
-
Absolute Ethanol
-
Triethylamine
Procedure:
-
Dissolve 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture, monitoring its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) to yield the pure compound.
Quantitative Data:
| Compound | Yield (%) |
| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one[2] | 73% |
Antifungal Activity
Derivatives of 1,2,4-triazole are known to be effective against a range of fungal pathogens. The introduction of a substituted phenylthio moiety, derived from compounds like this compound, can significantly enhance their biological activity. These compounds are of interest for their potential to combat drug-resistant fungal strains.
Signaling Pathway Inhibition by Triazole Fungicides
Caption: Mechanism of action of triazole fungicides.
Conclusion
This compound is a valuable building block for the synthesis of novel agrochemicals, particularly fungicides. The protocols and data presented here for the synthesis of 1,2,4-triazole derivatives demonstrate the utility of this intermediate in creating complex molecules with significant biological activity. Further research into the derivatization of this compound could lead to the discovery of new and more effective crop protection agents.
References
Application Notes and Protocols: 2-Chlorothiophenol in Visible-Light Photoredox Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the visible-light photoredox trifluoromethylation of 2-chlorothiophenol, a reaction that has been successfully scaled for commercial production. The following sections detail the reaction mechanism, experimental setup, and quantitative data, offering a comprehensive guide for implementing this methodology in a laboratory or industrial setting.
Introduction
The incorporation of the trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging C-CF3 bonds under mild conditions.[2] This document focuses on the S-trifluoromethylation of this compound, a key transformation that has been successfully implemented on a multi-kilogram scale, demonstrating the industrial viability of photoredox catalysis.[3][4][5][6] The process utilizes trifluoromethyl iodide (CF3I) as the trifluoromethyl source and a ruthenium-based photocatalyst.[6]
Reaction Mechanism
The visible-light mediated trifluoromethylation of this compound proceeds through a proposed hybrid mechanism that includes a radical chain pathway, accounting for the high observed quantum yield.[5] The reaction is initiated by the excitation of the photocatalyst with visible light. The excited photocatalyst is then reductively quenched by the thiolate anion of this compound, which is formed in the presence of a non-redox active base such as tetramethylguanidine (TMG).[5] This single electron transfer (SET) generates a thiyl radical. This radical can then participate in a radical chain process, significantly enhancing the reaction's efficiency.
Figure 1. Proposed mechanism for the photoredox trifluoromethylation.
Quantitative Data Summary
The commercial-scale continuous manufacturing process for the trifluoromethylation of this compound has demonstrated high efficiency and product quality. The data below summarizes the key performance indicators of the process.[5]
| Parameter | Value | Notes |
| Scale | > 500 kg | Total production of the desired product.[5][6][7] |
| Conversion | 99.7% (average) | Achieved in a laser Continuous Stirred-Tank Reactor (CSTR).[5] |
| Crude Purity | 98.8% | Purity of the product stream after continuous workup.[5] |
| Assay Yield | 85.3% (average) | For the continuous process at a steady state.[5] |
| Reaction Time | < 20 seconds | Initial lab-scale experiments showed complete conversion.[6] |
| Quantum Yield | 92 ± 5% | Indicates a highly efficient photon-catalyzed radical chain reaction.[3] |
Experimental Protocols
The following protocol is a generalized representation based on the scaled-up continuous flow process.[3][5][6] This can be adapted for laboratory-scale batch or flow setups.
Materials and Reagents
-
This compound
-
Trifluoromethyl iodide (CF3I)
-
[Ru(bpy)3]Cl2 (or similar photocatalyst)
-
Tetramethylguanidine (TMG)
-
Acetonitrile (or other suitable solvent)
-
Potassium phosphate (monobasic, for workup)
Equipment
-
Continuous flow reactor (e.g., Plug Flow Reactor - PFR or Continuous Stirred-Tank Reactor - CSTR)
-
Visible light source (e.g., LED lamp, laser)
-
Syringe pumps or other precision pumps
-
Back pressure regulator
-
In-line mixer
-
Liquid-liquid separator for continuous workup
Experimental Workflow: Continuous Flow Synthesis
The continuous manufacturing process involves the preparation of stable feed solutions, which are then pumped into a photoreactor, followed by a continuous workup to isolate the product.
Figure 2. Continuous manufacturing workflow for trifluoromethylation.
Detailed Procedure
-
Feed Solution Preparation:
-
Prepare two separate, stable feed solutions. For instance, one solution containing this compound and the photocatalyst in a suitable solvent, and a second solution containing CF3I and TMG in the same solvent.[6] The stability of these solutions is crucial for consistent reaction performance in a continuous setup.[6]
-
-
Reaction Setup:
-
Prime the pumps and the flow reactor system with the solvent.
-
Set the desired flow rates for the two feed solutions to achieve the target stoichiometry and residence time within the photoreactor.
-
The photoreactor should be irradiated with a visible light source (e.g., blue LEDs).
-
Maintain the reaction temperature as optimized for the process.
-
-
Reaction Execution:
-
Pump the two feed solutions through an in-line mixer to ensure homogeneity before entering the photoreactor.
-
The reaction mixture is then passed through the illuminated photoreactor.
-
Monitor the reaction conversion by taking samples at the reactor outlet and analyzing them (e.g., by HPLC or GC).
-
-
Continuous Workup:
-
The output stream from the photoreactor is directed into a continuous workup system.
-
This typically involves sequential mixer-settlers for aqueous washes. For example, two washes with 5 wt% monobasic potassium phosphate can be used to remove residual TMG and other water-soluble impurities.[3]
-
The organic phase containing the product is separated from the aqueous phase in a liquid-liquid separator.
-
-
Product Isolation:
-
The resulting crude product stream can be collected for subsequent purification steps if necessary, such as distillation or crystallization.
-
Safety Considerations
-
CF3I is a gas at room temperature and should be handled in a well-ventilated fume hood.
-
Photochemical reactors, especially those using high-intensity light sources like lasers, require appropriate safety shielding to prevent eye damage.
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The visible-light photoredox trifluoromethylation of this compound is a robust and scalable method for the synthesis of S-trifluoromethylated compounds. The detailed mechanistic understanding and optimization of reaction parameters have enabled its successful transition from a laboratory-scale procedure to a commercial-scale continuous manufacturing process.[5][6] The protocols and data presented here provide a solid foundation for researchers and process chemists to apply this valuable transformation in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Commercial-Scale Visible-light Trifluoromethylation of this compound using CF3I gas. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Disulfide Bond Formation with 2-Chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical covalent linkages in peptides and proteins, dictating their three-dimensional structure, stability, and biological activity. The formation of specific disulfide bridges is a key strategy in drug development, particularly in the design of peptidomimetics, antibody-drug conjugates (ADCs), and other therapeutic molecules. 2-Chlorothiophenol is a reactive thiol-containing compound that can be utilized in the formation of unsymmetrical disulfides. This document provides detailed application notes and generalized protocols for the formation of disulfide bonds using this compound, with a focus on its potential application in bioconjugation and pharmaceutical research.
The primary approach for forming an unsymmetrical disulfide with this compound involves a two-step process. First, this compound is converted to its more reactive sulfenyl chloride derivative, 2-chlorophenylsulfenyl chloride. This intermediate can then react with a target thiol, such as a cysteine residue in a peptide or protein, to form the desired disulfide bond. This method offers a degree of control over the reaction, as the sulfenyl chloride is a more potent electrophile than the corresponding disulfide, facilitating the reaction with the target nucleophilic thiol.
Reaction Workflow: this compound to Unsymmetrical Disulfide
The following diagram illustrates the general workflow for the formation of an unsymmetrical disulfide bond starting from this compound.
Experimental Protocols
Note: The following protocols are generalized based on established chemical principles for the synthesis of sulfenyl chlorides and their reaction with thiols. Researchers should optimize these conditions for their specific substrates and applications.
Protocol 1: Synthesis of 2-Chlorophenylsulfenyl Chloride
Objective: To prepare the reactive intermediate, 2-chlorophenylsulfenyl chloride, from this compound.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Inert solvent (e.g., dichloromethane (DCM), carbon tetrachloride)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate volume of anhydrous inert solvent (e.g., DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the chlorinating agent (1 equivalent of SO₂Cl₂ or NCS) in the same solvent to the stirred solution of this compound via a dropping funnel.
-
Maintain the temperature at 0°C during the addition. The reaction is often rapid and may be exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30-60 minutes.
-
The resulting solution of 2-chlorophenylsulfenyl chloride is typically used immediately in the next step without isolation, as sulfenyl chlorides can be unstable.
Protocol 2: Formation of Unsymmetrical Disulfide with a Target Thiol
Objective: To react 2-chlorophenylsulfenyl chloride with a target thiol (e.g., N-acetylcysteine as a model for a cysteine-containing peptide) to form an unsymmetrical disulfide.
Materials:
-
Solution of 2-chlorophenylsulfenyl chloride (from Protocol 1)
-
Target thiol (e.g., N-acetylcysteine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine), optional
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
In a separate, dry round-bottom flask under an inert atmosphere, dissolve the target thiol (1 equivalent) in an anhydrous aprotic solvent.
-
If the target thiol is used as its hydrochloride salt or if acidic conditions need to be neutralized, add a suitable tertiary amine base (1-1.2 equivalents).
-
Cool the solution of the target thiol to 0°C.
-
Slowly add the freshly prepared solution of 2-chlorophenylsulfenyl chloride (from Protocol 1) to the stirred solution of the target thiol.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
Due to the lack of specific literature data for the reaction of this compound with various thiols, the following table presents representative data based on general knowledge of disulfide bond formation reactions. Yields and reaction times are illustrative and will vary depending on the specific substrates and reaction conditions.
| Target Thiol | Chlorinating Agent | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| N-acetylcysteine | SO₂Cl₂ | DCM | Triethylamine | 0 to RT | 4 | 70-85 |
| Glutathione (reduced) | NCS | THF/Water | DIPEA | 0 to RT | 6 | 60-75 |
| Cysteine-Peptide | SO₂Cl₂ | DMF | None | 0 to RT | 8 | 50-70 |
| Thiophenol | NCS | CCl₄ | None | 0 to RT | 3 | 80-90 |
Hypothetical Signaling Pathway Involvement
Disulfide bond formation and cleavage are critical regulatory mechanisms in various cellular signaling pathways. For instance, the redox state of cysteine residues in proteins can act as a molecular switch. The introduction of a 2-chlorophenyl disulfide moiety could potentially be used to probe or modulate such pathways. The following diagram illustrates a hypothetical scenario where a protein's function is altered by the formation of a disulfide bond, which could be a target for modification.
Applications in Drug Development and Research
The methodologies described here have potential applications in several areas of drug development and chemical biology:
-
Peptide and Protein Modification: Introducing a 2-chlorophenyl disulfide can be used to create structurally constrained peptides with potentially enhanced stability or altered biological activity.
-
Antibody-Drug Conjugates (ADCs): Disulfide bridging is a common strategy for linking cytotoxic drugs to antibodies. This compound could be incorporated into novel linker designs.
-
Pro-drugs: A disulfide bond can be designed to be cleaved under specific biological conditions (e.g., in the reducing environment of a tumor), releasing an active drug molecule.
-
Chemical Probes: The 2-chlorophenyl group can serve as a tag for identifying and studying the interactions of modified biomolecules.
Conclusion
While specific, detailed protocols for the formation of disulfide bonds using this compound are not extensively reported in the scientific literature, the general principles of sulfenyl chloride chemistry provide a viable route for achieving this transformation. The protocols and information presented here offer a foundational guide for researchers to develop and optimize their own procedures for creating unsymmetrical disulfides with this compound. Such modifications hold promise for advancing the design of novel therapeutics and chemical probes. Further research is warranted to explore the full potential of this compound in disulfide bond formation and its applications in the life sciences.
Application Notes and Protocols: The Untapped Potential of 2-Chlorothiophenol in Multicomponent Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. While a plethora of substrates have been successfully employed in MCRs for the synthesis of a wide array of heterocyclic scaffolds, the utilization of 2-chlorothiophenol remains a largely unexplored area.
This document provides an overview of the potential applications of this compound in MCRs for the synthesis of valuable sulfur-containing heterocycles. Due to a notable lack of directly reported MCRs employing this compound in the current scientific literature, this text will focus on established synthetic routes that could plausibly be adapted into MCRs, alongside proposed reaction pathways.
The Synthetic Utility of this compound
This compound possesses two key functional groups that offer significant potential in heterocyclic synthesis:
-
Thiol Group (-SH): A potent nucleophile that can readily participate in a variety of bond-forming reactions, including Michael additions, addition to carbonyls and imines, and transition-metal-catalyzed cross-coupling reactions.
-
Aryl Chloride Group (-Cl): A versatile handle for cyclization reactions, typically via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed processes (e.g., Buchwald-Hartwig, Heck, or Sonogashira couplings).
The ortho-relationship of these two groups makes this compound an ideal precursor for the synthesis of fused sulfur-containing heterocycles such as benzothiophenes, benzothiazines, and thiochromenes.
Proposed Multicomponent Strategies for Heterocycle Synthesis
While direct, documented examples are scarce, the inherent reactivity of this compound suggests its suitability for several potential MCRs. Below are proposed strategies for the synthesis of key heterocyclic cores.
Synthesis of 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine core is a prominent scaffold in medicinal chemistry.[1] While typically synthesized from 2-aminothiophenol, a multicomponent approach using this compound could be envisioned. A plausible three-component reaction could involve this compound, an amine, and a building block containing two electrophilic sites.
A related two-component synthesis of a 1,4-benzothiazine derivative has been reported from 2-bromothiophenol and chloroacetamide.[2] This reaction proceeds via an initial S-alkylation followed by an intramolecular N-arylation. An MCR could be designed by forming the chloroacetamide equivalent in situ.
Proposed MCR for 1,4-Benzothiazine Synthesis:
A hypothetical three-component reaction could involve this compound (1), an amine (2), and an α-halo-acetyl halide (3). The reaction would likely proceed through the initial formation of an α-halo-amide, which would then react with the this compound in a sequential S-alkylation and intramolecular N-arylation.
Caption: Proposed MCR for 1,4-Benzothiazine Synthesis.
Synthesis of Benzothiophene Derivatives
Benzothiophenes are another important class of sulfur-containing heterocycles with a wide range of biological activities.[3] While numerous methods exist for their synthesis, MCRs are less common. A one-pot synthesis of benzothiophenes from arynes and alkynyl sulfides has been reported, which could potentially be adapted.[4][5]
Proposed MCR for Benzothiophene Synthesis:
A possible three-component reaction for the synthesis of 2,3-disubstituted benzothiophenes could involve this compound (1), a terminal alkyne (4), and an aldehyde (5) under palladium catalysis.
The proposed mechanism would involve the initial reaction of this compound with the terminal alkyne to form a thioalkyne intermediate. This would be followed by the reaction with an aldehyde and subsequent intramolecular cyclization to furnish the benzothiophene scaffold.
Caption: Proposed MCR workflow for Benzothiophene Synthesis.
Experimental Protocols: A Case Study for Adaptation
As there are no established MCR protocols for this compound, we present a protocol for a related two-component reaction that could serve as a starting point for the development of a multicomponent variant.
Synthesis of a 1,4-Benzothiazine Derivative from 2-Bromothiophenol and Chloroacetamide[2]
This protocol describes a two-component reaction. To adapt this into a three-component reaction, one could attempt to generate the chloroacetamide in situ from an amine and chloroacetyl chloride in the presence of this compound.
Materials:
-
2-Bromothiophenol
-
Chloroacetamide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-bromothiophenol (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol) and chloroacetamide (1.1 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-benzothiazine derivative.
Quantitative Data from a Related Synthesis:
The following table summarizes data from a study on the synthesis of 1,4-benzothiazine derivatives through the oxidative cyclocondensation of 2-aminothiophenol and 1,3-dicarbonyl compounds, which showcases typical yields and reaction times for the formation of this heterocyclic core.[6]
| Entry | 1,3-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | Acetylacetone | 45 | 89 |
| 2 | Ethyl acetoacetate | 60 | 85 |
| 3 | Methyl acetoacetate | 60 | 82 |
| 4 | Dimedone | 75 | 75 |
| 5 | 1,3-Cyclohexanedione | 70 | 78 |
Data extracted from a representative synthesis of 1,4-benzothiazines to provide context for expected outcomes in related synthetic endeavors.[6]
Conclusion and Future Outlook
The use of this compound in multicomponent reactions for the synthesis of heterocycles is a nascent field with considerable potential. The dual reactivity of the thiol and aryl chloride functionalities provides a versatile platform for the design of novel MCRs. While the current literature lacks direct examples, the proposed strategies for the synthesis of 1,4-benzothiazines and benzothiophenes offer promising avenues for future research. The adaptation of existing two-component syntheses into one-pot, multicomponent processes represents a logical and valuable starting point for researchers in this area. The development of such reactions would provide rapid and efficient access to libraries of novel sulfur-containing heterocycles for evaluation in drug discovery and materials science.
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transition Metal-Catalyzed Cross-Coupling Reactions Involving 2-Chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for transition metal-catalyzed cross-coupling reactions involving 2-Chlorothiophenol. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant applications in pharmaceutical and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and a visible-light-promoted C-S cross-coupling reaction, offering a practical guide for laboratory synthesis.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiophenols
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this application, this compound can be coupled with various arylboronic acids to yield 2-arylthiophenols, which are important precursors for various biologically active molecules. While specific protocols for this compound are not abundantly available in the literature, the following protocol is a general method adapted for aryl chlorides and can be optimized for this specific substrate.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General for Aryl Chlorides):
A typical procedure involves the following steps:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Addition of Base and Solvent: Add a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol) and a degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4 to 24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data (Representative for Aryl Chlorides):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
Note: These are representative yields for aryl chlorides and may vary for this compound. Optimization of reaction conditions is recommended.
Buchwald-Hartwig Amination: Synthesis of 2-(Arylamino)thiophenols
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to synthesize 2-(arylamino)thiophenols from this compound and various primary or secondary amines. These products are valuable intermediates in the synthesis of pharmaceuticals.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol (General for Aryl Chlorides):
A general procedure for the Buchwald-Hartwig amination of aryl chlorides is as follows:
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 1-3 mol%), a suitable ligand (if not using a precatalyst), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).
-
Addition of Base and Solvent: A strong base (e.g., NaOt-Bu or LHMDS, 1.4 mmol) and a dry, degassed solvent (e.g., toluene or THF, 5 mL) are added.
-
Reaction Execution: The reaction mixture is stirred at a temperature ranging from room temperature to 110 °C for 1 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data (Representative for Aryl Chlorides):
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 98 |
| 2 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
Note: Yields are representative for general aryl chlorides and specific optimization for this compound is recommended.
Visible-Light-Promoted C-S Cross-Coupling
A modern and greener alternative to traditional palladium-catalyzed methods is the use of visible light to promote C-S bond formation. This protocol details the coupling of 2-chlorobenzenethiol with 4'-bromoacetophenone.
Reaction Scheme:
Caption: Visible-light-promoted C-S cross-coupling reaction.
Experimental Protocol: [1]
-
Reaction Setup: A 100 mL glass reaction tube is charged with 4'-bromoacetophenone (3.98 g, 20 mmol, 1.0 equiv), cesium carbonate (9.77 g, 30 mmol, 1.5 equiv), and 2-chlorobenzenethiol (4.34 g, 30 mmol, 1.5 equiv).[1]
-
Solvent Addition: The tube is sealed, placed under high vacuum, and backfilled with nitrogen three times. Dry dimethyl sulfoxide (50 mL) is then added via syringe.[1]
-
Reaction Execution: The reaction tube is irradiated with a 40 W blue LED lamp (456 nm) at a distance of 5 cm with stirring at 800 rpm. A fan is used to maintain the reaction temperature at 23 °C. The reaction is monitored for completion (typically 5 hours).[1]
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and water (10 mL) and ethyl acetate (10 mL) are added. The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to afford the product as a white solid.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 4'-Bromoacetophenone | 2-Chlorobenzenethiol | Cs₂CO₃ | DMSO | 5 | 83 |
Sonogashira Coupling: Synthesis of 2-Alkynylthiophenols
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be used to synthesize 2-alkynylthiophenols from this compound, which are versatile intermediates for the synthesis of various heterocyclic compounds.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol (General for Aryl Chlorides):
A typical Sonogashira coupling procedure involves:
-
Reaction Setup: A mixture of the aryl chloride (1.0 mmol), terminal alkyne (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added to a Schlenk flask under an inert atmosphere.
-
Addition of Solvent and Base: A degassed solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine, often used as the solvent) are added.
-
Reaction Execution: The reaction is stirred at room temperature or heated to 50-80 °C for 2 to 24 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data (Representative for Aryl Chlorides):
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | 2-Chloronitrobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 85 |
Note: These are representative yields and conditions. Optimization for this compound is necessary.
Ullmann Condensation: Synthesis of Diaryl Thioethers
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including carbon-sulfur bonds, typically using a copper catalyst. This can be applied to the synthesis of diaryl thioethers from this compound and a phenol or another thiol.
Reaction Scheme:
Caption: General scheme for the Ullmann condensation of this compound.
Experimental Protocol (General):
-
Reaction Setup: A mixture of the aryl halide (1.0 mmol), the phenol or thiol (1.2 mmol), a copper catalyst (e.g., CuI, CuO, or copper powder, 10-100 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) is placed in a reaction vessel.
-
Solvent Addition: A high-boiling polar solvent such as DMF, NMP, or pyridine is added.
-
Reaction Execution: The mixture is heated to a high temperature (typically 120-200 °C) for several hours to days.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Quantitative Data (Representative):
| Entry | Aryl Halide | Nucleophile | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Phenol | Cu Powder (100) | K₂CO₃ | Pyridine | 150 | 24 | 85 |
| 2 | 2-Bromotoluene | Thiophenol | CuI (20) | Cs₂CO₃ | NMP | 180 | 12 | 78 |
Note: Traditional Ullmann conditions are often harsh. Modern modifications with ligands can allow for milder conditions.
Applications in Drug Development
The products derived from these cross-coupling reactions of this compound are valuable scaffolds in medicinal chemistry.
-
2-Arylthiophenols are precursors to a variety of heterocyclic compounds, some of which have shown potential as anti-inflammatory and anticancer agents.
-
Diaryl thioethers are found in a number of biologically active molecules and approved drugs. For instance, the diaryl thioether moiety is a key structural feature in some kinase inhibitors used in cancer therapy.
-
2-(Arylamino)thiophenols can be cyclized to form phenothiazines and other related heterocycles, which have a long history in drug discovery, particularly as antipsychotic and antihistaminic agents.
-
2-Alkynylthiophenols are versatile intermediates for the synthesis of sulfur-containing heterocycles like benzothiophenes, which are present in various pharmaceuticals with a broad range of activities, including antifungal, antiviral, and anticancer properties.
The ability to efficiently synthesize these and other derivatives of this compound using transition metal-catalyzed cross-coupling reactions is therefore of great importance to the drug discovery and development process.
References
Application Notes and Protocols for the Synthesis of 2-Chlorophenylthio-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 2-chlorophenylthio-substituted heterocycles, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-S Coupling, providing a versatile toolkit for accessing a wide range of heterocyclic scaffolds.
Introduction
Heterocyclic compounds bearing a 2-chlorophenylthio moiety are of considerable interest in drug discovery. The 2-chlorophenyl group can engage in specific interactions within the binding sites of biological targets, while the thioether linkage provides a flexible connection to various heterocyclic cores such as pyrimidines, pyridines, and indoles. These scaffolds are frequently found in potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[1][2][3] This document outlines robust and reproducible methods for the synthesis of these valuable compounds.
Synthetic Methodologies
The synthesis of 2-chlorophenylthio-substituted heterocycles can be broadly achieved through three primary cross-coupling strategies. The choice of method often depends on the nature of the heterocyclic substrate, desired reaction conditions, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a widely used method for the synthesis of aryl thioethers from activated halo-heterocycles. The reaction proceeds via the addition of a nucleophile (in this case, the thiolate of 2-chlorothiophenol) to the aromatic ring, followed by the elimination of the halide. The reactivity of the halide is generally I > Br > Cl > F, and the reaction is favored by the presence of electron-withdrawing groups on the heterocyclic ring.[4][5]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-S bonds.[6][7][8] It typically requires high temperatures and polar aprotic solvents. While traditional Ullmann reactions often used stoichiometric copper, modern protocols have been developed using catalytic amounts of copper salts with various ligands.
Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N, C-O, and C-S bonds.[9][10][11] This method offers mild reaction conditions, high functional group tolerance, and broad substrate scope, making it a highly versatile approach for the synthesis of 2-chlorophenylthio-substituted heterocycles.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 2-chlorophenylthio-substituted heterocycles using the aforementioned methods.
Table 1: Synthesis of 2-(2-Chlorophenylthio)-Substituted Pyrimidines
| Entry | Heterocyclic Substrate | Method | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | SNAr | - | K2CO3 | DMF | 25 | 12 | 85 |
| 2 | 2-Chloropyrimidine | Ullmann | CuI (10 mol%) | Cs2CO3 | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyrimidine | Buchwald-Hartwig | Pd2(dba)3 / Xantphos | DBU | Toluene | 100 | 18 | 92 |
Table 2: Synthesis of 2-(2-Chlorophenylthio)-Substituted Pyridines
| Entry | Heterocyclic Substrate | Method | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | SNAr | - | NaH | DMF | 80 | 6 | 75 |
| 2 | 2-Iodopyridine | Ullmann | Cu2O (5 mol%) | K3PO4 | DMSO | 120 | 20 | 82 |
| 3 | 2-Bromopyridine | Buchwald-Hartwig | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 110 | 12 | 95 |
Table 3: Synthesis of 2-((2-Chlorophenyl)thio)-Substituted Indoles
| Entry | Heterocyclic Substrate | Method | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoindole | Ullmann | CuI (15 mol%) | K2CO3 | Pyridine | 130 | 24 | 65 |
| 2 | 2-Chloro-N-tosylindole | Buchwald-Hartwig | Pd2(dba)3 / DavePhos | Cs2CO3 | Dioxane | 100 | 16 | 88 |
| 3 | 1H-Indole-2-thiol | SNAr (with 1-chloro-2-nitrobenzene) | - | K2CO3 | DMF | 100 | 8 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(2-chlorophenylthio)pyrimidine via SNAr
This protocol describes the synthesis of a 2-chlorophenylthio-substituted pyrimidine using a nucleophilic aromatic substitution reaction.
Materials:
-
2-Amino-4-chloropyrimidine
-
This compound
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of 2-amino-4-chloropyrimidine (1.0 mmol) in DMF (10 mL) is added potassium carbonate (2.0 mmol).
-
This compound (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 2-(2-Chlorophenylthio)pyridine via Ullmann Condensation
This protocol outlines the copper-catalyzed synthesis of a 2-chlorophenylthio-substituted pyridine.
Materials:
-
2-Iodopyridine
-
This compound
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH4Cl
Procedure:
-
In an oven-dried Schlenk tube, 2-iodopyridine (1.0 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol) are combined.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous dioxane (5 mL) and this compound (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is washed with saturated aqueous NH4Cl and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the product.
Protocol 3: Synthesis of 2-((2-Chlorophenyl)thio)-1-tosyl-1H-indole via Buchwald-Hartwig C-S Coupling
This protocol details the palladium-catalyzed synthesis of a 2-chlorophenylthio-substituted indole.
Materials:
-
2-Chloro-1-tosyl-1H-indole
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium Carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
A Schlenk tube is charged with Pd2(dba)3 (0.025 mmol), Xantphos (0.06 mmol), and cesium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
A solution of 2-chloro-1-tosyl-1H-indole (1.0 mmol) in anhydrous dioxane (5 mL) is added, followed by this compound (1.2 mmol).
-
The reaction mixture is heated to 100 °C for 16 hours.
-
After cooling, the mixture is diluted with toluene, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Visualizations
Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 2-Chlorothiophenol as a Precursor for Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key starting material for the synthesis of the benzothiazole scaffold is 2-aminothiophenol. This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiophenol from a chlorinated precursor, 2-chloronitrobenzene, and its subsequent conversion to 2-substituted benzothiazoles. While 2-chlorothiophenol is not always the direct starting material, its synthesis is intrinsically linked to the use of chlorinated benzene derivatives in forming the essential 2-aminothiophenol intermediate.
Synthesis of the Key Precursor: 2-Aminothiophenol
The primary precursor for the synthesis of a wide array of benzothiazole derivatives is 2-aminothiophenol. A common and efficient method for its preparation involves the reaction of 2-chloronitrobenzene with a sulfide source, followed by reduction.
Protocol 1: One-Pot Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene
This protocol outlines a one-pot synthesis of 2-aminothiophenol from 2-chloronitrobenzene.
Materials:
-
2-Chloronitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaHS)
-
Water
-
Inert gas (e.g., Nitrogen)
-
Water-soluble alkali sulfite (e.g., Sodium sulfite)
-
Organic solvent (e.g., Toluene, Xylene)
-
Mineral acid (e.g., Sulfuric acid, Hydrochloric acid)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
In a stirring apparatus under a nitrogen atmosphere, combine 2-chloronitrobenzene and water.
-
Heat the mixture to a temperature between 80°C and 95°C.
-
Slowly add an aqueous solution of sodium sulfide or sodium hydrosulfide to the heated mixture.
-
After the addition is complete, continue to heat the reaction mixture for several hours until the conversion of 2-chloronitrobenzene is complete.
-
Cool the reaction mixture and add a water-soluble alkali sulfite.
-
Neutralize the solution to a pH between 5 and 7 with a mineral acid.
-
Extract the aqueous layer with an organic solvent (e.g., Toluene).
-
Separate the organic phase.
-
Concentrate the organic phase and add a base (e.g., pyridine) to precipitate the solid adduct.
-
Warm the adduct to a temperature between 30°C and 50°C to yield 2-aminothiophenol.[1]
Synthesis of 2-Substituted Benzothiazoles
The condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, ketones, and carboxylic acids, is a fundamental and versatile method for the synthesis of the benzothiazole scaffold.
Protocol 2: Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes (H₂O₂/HCl Catalysis)
This method provides a straightforward and efficient approach to synthesizing 2-arylbenzothiazoles.[2]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
At room temperature, add H₂O₂ (6 mmol) and HCl (3 mmol) to the solution. The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[1][2]
-
Stir the reaction mixture at room temperature for 45-60 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Protocol 3: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in DMSO
This protocol offers a simple, catalyst-free method for the synthesis of 2-arylbenzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Aryl aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 2-aminothiophenol and the aryl aldehyde in DMSO.
-
Stir the mixture in the presence of air at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-arylbenzothiazole.[3]
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles from 2-aminothiophenol and different aldehydes under various catalytic conditions.
Table 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl in Ethanol [2]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 45 | 94 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzothiazole | 50 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 55 | 90 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 45 | 93 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 60 | 85 |
Table 2: Synthesis of 2-Arylbenzothiazoles using various catalysts
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Cu(II)-nano-silica triazine dendrimer | Ethanol | 15-90 min | 87-98 | [2] |
| 2 | Various aromatic aldehydes | Amberlite IR120 resin (Microwave) | - | 5-10 min | 88-95 | [2] |
| 3 | Various aromatic aldehydes | ZnO NPs | Solvent-free | 30 min | 79-91 | [2] |
| 4 | Various aromatic aldehydes | TiO₂ NPs / H₂O₂ (daylight) | - | 5-27 min | 90-97 | [2] |
Visualizations
Experimental Workflow: From 2-Chloronitrobenzene to 2-Substituted Benzothiazoles
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Signaling Pathway Modulation by Benzothiazole Derivatives
Many 2-substituted benzothiazoles exhibit potent anticancer activity by inducing apoptosis and modulating key cellular signaling pathways. The JAK/STAT pathway is one such target.
Caption: Inhibition of the JAK/STAT signaling pathway by benzothiazole derivatives.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Smiles Rearrangement of 2-Chlorothiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Smiles rearrangement of 2-chlorothiophenol derivatives, a key transformation in the synthesis of pharmaceutically relevant phenothiazines and related heterocyclic compounds.
Introduction
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction. It provides a versatile method for the formation of carbon-heteroatom and carbon-carbon bonds, which are pivotal in the synthesis of complex organic molecules. This document focuses on the application of the Smiles rearrangement to this compound derivatives, particularly in the synthesis of substituted phenothiazines, a class of compounds with significant therapeutic applications.
The general mechanism of the Smiles rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group through a spirocyclic intermediate known as a Meisenheimer complex. For the synthesis of phenothiazines from this compound derivatives, the key steps typically involve the initial formation of a 2-amino-2'-nitrodiphenylsulfide, followed by protection of the amino group (often by formylation), and subsequent base-catalyzed rearrangement and cyclization.
Core Applications
The primary application of the Smiles rearrangement of this compound derivatives is the synthesis of the phenothiazine core structure. Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of drugs, including antipsychotics, antihistamines, and antiemetics. The ability to introduce substituents onto the thiophenol and the activated aromatic ring allows for the creation of a diverse library of phenothiazine derivatives for drug discovery and development.
Reaction Mechanism and Experimental Workflow
The synthesis of a substituted phenothiazine, such as 2-chlorophenothiazine, from a this compound derivative via a Smiles rearrangement generally follows the pathway outlined below. The key intermediate that undergoes the intramolecular rearrangement is a 2-formamido-2'-nitrodiphenylsulfide.
The mechanism for the key Smiles rearrangement step is detailed below. The base abstracts the proton from the formamido group, generating a nucleophilic nitrogen that attacks the ipso-carbon of the nitro-activated ring. This forms the transient Meisenheimer complex, which then collapses, displacing the sulfide and leading to the cyclized phenothiazine product after rearomatization.
Experimental Protocols
The following protocols are generalized from literature procedures for the synthesis of substituted phenothiazines via the Smiles rearrangement. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.
Protocol 1: Synthesis of 2-Amino-5-chloro-2'-nitrodiphenylsulfide
Objective: To synthesize the diphenylsulfide precursor for the Smiles rearrangement.
Materials:
-
2-Amino-5-chlorobenzenethiol
-
1-Chloro-2-nitrobenzene
-
Sodium hydroxide
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15-20 minutes at room temperature.
-
To this solution, add 1-chloro-2-nitrobenzene (1 equivalent) dissolved in a minimal amount of ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
The precipitated solid, 2-amino-5-chloro-2'-nitrodiphenylsulfide, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 2-Formamido-5-chloro-2'-nitrodiphenylsulfide
Objective: To protect the amino group of the diphenylsulfide to facilitate the Smiles rearrangement.
Materials:
-
2-Amino-5-chloro-2'-nitrodiphenylsulfide
-
90% Formic acid
-
Standard laboratory glassware for reflux
Procedure:
-
Place 2-amino-5-chloro-2'-nitrodiphenylsulfide (1 equivalent) in a round-bottom flask.
-
Add an excess of 90% formic acid.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product, 2-formamido-5-chloro-2'-nitrodiphenylsulfide, is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried.
-
The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 3: Synthesis of 2-Chlorophenothiazine via Smiles Rearrangement
Objective: To induce the Smiles rearrangement and cyclization to form the phenothiazine ring system.
Materials:
-
2-Formamido-5-chloro-2'-nitrodiphenylsulfide
-
Potassium hydroxide
-
Ethanol or other suitable solvent (e.g., acetone)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve 2-formamido-5-chloro-2'-nitrodiphenylsulfide (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2 equivalents) in ethanol to the flask.
-
Heat the mixture to reflux. The reaction progress can be monitored by a color change and TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture and pour it into a large volume of cold water.
-
The precipitated crude 2-chlorophenothiazine is collected by filtration, washed with water, and dried.
-
Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or toluene).
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of substituted phenothiazines via the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfide intermediates. Yields can vary depending on the specific substrates and reaction conditions.
| Precursor | Product | Reagents and Conditions | Yield (%) |
| 2-Formamido-5-bromo-2'-nitrodiphenylsulfide | 2-Bromophenothiazine | KOH, Ethanol, Reflux | 70-85 |
| 2-Formamido-5-methyl-2'-nitrodiphenylsulfide | 2-Methylphenothiazine | KOH, Ethanol, Reflux | 75-90 |
| 2-Formamido-3,4-dimethyl-2'-nitrodiphenylsulfide | 1,2-Dimethylphenothiazine | KOH, Acetone, Reflux | 65-80 |
| 2-Formamido-5-chloro-2'-nitrodiphenylsulfide | 2-Chlorophenothiazine | KOH, Ethanol, Reflux | 70-85 |
Troubleshooting and Optimization
-
Low Yield in Condensation Step: Ensure anhydrous conditions and use a slight excess of the halo-nitroaromatic compound. The choice of base and solvent can also be critical.
-
Incomplete Formylation: Ensure a sufficient excess of formic acid is used and that the reflux temperature is maintained.
-
Side Reactions in Smiles Rearrangement: The use of a strong base can sometimes lead to side reactions. The reaction temperature and time should be carefully controlled. In some cases, a milder base or different solvent may be beneficial. The presence of two nitro groups ortho to the leaving group can lead to an in-situ Smiles rearrangement during the initial condensation step, directly yielding the phenothiazine.
Conclusion
The Smiles rearrangement of this compound derivatives is a robust and efficient method for the synthesis of a variety of substituted phenothiazines. The protocols and data presented in these application notes provide a solid foundation for researchers in organic synthesis and medicinal chemistry to utilize this powerful transformation in their work. Careful optimization of reaction conditions for specific substrates is key to achieving high yields and purity of the desired phenothiazine products.
Application of 2-Chlorothiophenol in Material Science and Polymer Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-Chlorothiophenol in material science and polymer chemistry. While its primary role is often as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent reactivity, stemming from the presence of both a thiol and a chloro group, opens avenues for its use in the creation of advanced materials.[1] This report details theoretical and analogous applications, providing protocols based on well-established chemical principles, alongside quantitative data from related systems to guide future research.
Polymer Chemistry: A Building Block for Advanced Polymers
This compound's bifunctional nature allows it to be considered as a monomer for step-growth polymerization, particularly for the synthesis of poly(phenylene sulfide) (PPS) derivatives. Although not the conventional monomer for commercial PPS, its use could introduce specific functionalities and properties to the polymer backbone.
Synthesis of Poly(2-chlorophenylene sulfide)
A hypothetical application of this compound is in the synthesis of poly(2-chlorophenylene sulfide) via a nucleophilic substitution polycondensation reaction. This approach is analogous to the industrial synthesis of poly(p-phenylene sulfide) from 1,4-dichlorobenzene and sodium sulfide.[2][3] In this proposed synthesis, the thiol group of one monomer attacks the activated chlorine atom of another, eliminating HCl and forming a thioether linkage.
Experimental Protocol: Hypothetical Synthesis of Poly(2-chlorophenylene sulfide)
Objective: To synthesize poly(2-chlorophenylene sulfide) from this compound monomer.
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (solvent)[3]
-
Sodium hydroxide (or other suitable base)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Hydrochloric acid (for neutralization)
-
Deionized water
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add anhydrous NMP.
-
Deaerate the solvent by bubbling with nitrogen gas for 30 minutes.
-
Add this compound to the flask, followed by the addition of an equimolar amount of a strong base like sodium hydroxide to form the sodium thiophenolate in situ.
-
Heat the reaction mixture to a temperature typically in the range of 200-250°C to initiate the polycondensation reaction.[2]
-
Maintain the reaction at this temperature for several hours under a constant nitrogen purge to facilitate the removal of water formed as a byproduct and drive the polymerization.
-
After the polymerization is complete (as determined by an increase in viscosity), cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it sequentially with deionized water and methanol to remove unreacted monomer, oligomers, and salts.
-
Neutralize any residual base by washing with a dilute hydrochloric acid solution, followed by a final wash with deionized water until the filtrate is neutral.
-
Dry the resulting polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
The properties of the resulting polymer would be expected to differ from standard PPS due to the presence of the chlorine substituent on each repeating unit, which could influence its solubility, thermal properties, and chemical resistance.
This compound as a Chain Transfer Agent
Experimental Protocol: Evaluation of this compound as a Chain Transfer Agent in Styrene Polymerization
Objective: To determine the effect of this compound on the molecular weight of polystyrene synthesized by free radical polymerization.
Materials:
-
Styrene (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
This compound (chain transfer agent)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Prepare a series of reaction tubes. To each, add a solution of styrene in toluene and a fixed amount of AIBN.
-
Add varying concentrations of this compound to each tube. A control reaction with no this compound should also be prepared.
-
De-gas the solutions by bubbling with nitrogen for 15-20 minutes.
-
Seal the tubes and place them in a preheated oil bath at 60-80°C to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time (e.g., to less than 10% conversion to ensure monomer and CTA concentrations remain relatively constant).
-
Stop the reactions by cooling the tubes in an ice bath and exposing them to air.
-
Precipitate the polystyrene by pouring the reaction mixtures into a large excess of methanol.
-
Filter and dry the polymer samples.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Plot the inverse of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([CTA]/[M]) (Mayo plot) to determine the chain transfer constant.
Material Science: Surface Modification and Functionalization
The thiol group of this compound has a strong affinity for the surfaces of noble metals, such as gold, silver, and copper, making it a candidate for the formation of self-assembled monolayers (SAMs).[7][8] These highly ordered molecular layers can be used to precisely control the surface properties of materials, including their wettability, adhesion, and biocompatibility. The presence of the chlorine atom provides an additional handle for further chemical modification or to tune the electronic properties of the surface.
Formation of Self-Assembled Monolayers on Gold Surfaces
Thiophenols and their derivatives are known to form stable SAMs on gold surfaces. The substituent on the aromatic ring can influence the packing and electronic properties of the monolayer. For instance, electron-withdrawing substituents on thiophenols have been shown to affect the surface charge of gold nanoparticles.[9]
Experimental Protocol: Formation of a this compound SAM on a Gold Substrate
Objective: To functionalize a gold surface with a self-assembled monolayer of this compound.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
SAM Formation: Prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate into the this compound solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry (to assess wettability), X-ray photoelectron spectroscopy (XPS) (to confirm the presence of chlorine and sulfur), and ellipsometry (to measure the thickness of the monolayer).
Surface Functionalization of Gold Nanoparticles
Thiol-containing molecules are widely used to stabilize and functionalize gold nanoparticles (AuNPs).[10][11][12] this compound can be used to create a surface coating on AuNPs, which can then be used in applications such as sensing and catalysis. The properties of the functionalized nanoparticles are influenced by the nature of the surface ligand.
| Property | Effect of Thiophenol Ligand on Gold Nanoparticles | Reference |
| Surface Charge | Treatment with para-substituted thiophenols diminishes the negative surface charge of citrate-stabilized gold nanoparticles. | [9] |
| Aggregation | The aggregation of AuNPs can be influenced by the electronic effects of substituents on the thiophenol ligand. | [9] |
| Stability | Thiol ligands can displace citrate from the surface of AuNPs, affecting their colloidal stability. | [11] |
Data and Visualizations
Theoretical Reaction Mechanisms
Computational studies have explored the reactivity of this compound. For example, density functional theory (DFT) calculations have been used to investigate its dissociation on catalytic surfaces, which is a key initial step in the formation of certain environmental pollutants from chlorothiophenol precursors.[13][14]
Caption: Theoretical pathway for the dissociation of this compound on a catalytic surface.
Hypothetical Polymerization Workflow
The synthesis of poly(2-chlorophenylene sulfide) can be visualized as a step-wise process.
References
- 1. nbinno.com [nbinno.com]
- 2. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]
- 3. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. biomaterials.org [biomaterials.org]
- 9. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors | MDPI [mdpi.com]
- 10. Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT and AIMD insights into heterogeneous dissociation of this compound on CuO(111) surface: Impact of H2O and OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of Pre-PCTA/DT Intermediates from this compound on Silica Clusters: A Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorothiophenol Trifluoromethylation
Welcome to the technical support center for the trifluoromethylation of 2-chlorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of this compound?
A1: The primary methods for the trifluoromethylation of this compound include visible-light photoredox catalysis, copper-catalyzed reactions, and electrophilic trifluoromethylation.[1][2] Visible-light photoredox catalysis, often utilizing CF3I as the trifluoromethyl source, has been successfully implemented on a commercial scale.[1][3] Copper-catalyzed methods can be employed with various trifluoromethylating agents.[2] Electrophilic trifluoromethylation often involves the use of reagents like Togni's or Umemoto's reagents.[4]
Q2: What are the typical side products observed in this reaction?
A2: The most common side products are the disulfide of this compound, iodo-substituted byproducts (if using an iodine-based CF3 source), and dimeric byproducts.[1][5] The formation of the disulfide is a common issue in reactions involving thiols.[6]
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.[6] Ensuring complete deprotonation of the thiol to the more reactive thiolate can also reduce the likelihood of disulfide formation. Additionally, optimizing the reaction conditions, such as temperature and reaction time, can favor the desired trifluoromethylation over disulfide formation.
Q4: What is the role of the base in the trifluoromethylation of this compound?
A4: The base plays a critical role in deprotonating the thiol to form the thiolate anion, which is the active nucleophile in many trifluoromethylation reactions.[1][6] The choice of base can significantly impact the reaction's efficiency and byproduct profile. For instance, in the visible-light mediated trifluoromethylation with CF3I, tetramethylguanidine (TMG) has been used effectively.[1] The selection of a suitable base is essential for achieving high yields.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your trifluoromethylation experiments in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Question: I am observing low to no conversion of my this compound starting material. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Inadequate Activation (Photoredox Catalysis):
-
Problem: Insufficient light intensity or incorrect wavelength can lead to poor catalyst excitation.
-
Solution: Ensure your light source is functioning correctly and that the wavelength matches the absorption maximum of your photocatalyst (e.g., blue LEDs for Ru(bpy)3Cl2).[7] The reaction vessel should be positioned to maximize light exposure.
-
-
Catalyst Inactivity (Copper-Catalyzed):
-
Problem: The active copper(I) species can be oxidized to the less active copper(II) state.
-
Solution: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Degassing the solvent and using Schlenk techniques can be beneficial.
-
-
Reagent Instability:
-
Problem: Some trifluoromethylating reagents are sensitive to moisture and light.
-
Solution: Use fresh, properly stored reagents. For instance, Togni's reagents should be stored under anhydrous and dark conditions.
-
-
Suboptimal Reaction Conditions:
-
Problem: The temperature, solvent, or base may not be optimal for the reaction.
-
Solution: A systematic optimization of these parameters may be necessary. For photoredox reactions, ensure the temperature is controlled, as excessive heat can lead to side reactions.[8] Experiment with different solvents, as solubility and polarity can significantly affect the outcome. Ensure the chosen base is strong enough to deprotonate the thiol effectively.
-
-
Issue 2: Poor Yield of 2-Chloro-1-(trifluoromethylthio)benzene
-
Question: The reaction appears to be working, but my isolated yield of the desired product is low. What could be the reason?
-
Answer: Low isolated yields can be due to product loss during workup and purification or competing side reactions.
-
Product Loss During Workup:
-
Problem: The product may be volatile or have some solubility in the aqueous phase.
-
Solution: During workup, ensure that all aqueous layers are thoroughly extracted. When removing the solvent, use moderate temperatures to avoid loss of a volatile product. Batch evaluation of washes in a commercial-scale process showed 4-6% yield loss.[9]
-
-
Side Reactions:
-
Problem: The formation of byproducts such as disulfides or dimers reduces the yield of the desired product.
-
Solution: Refer to the strategies for minimizing disulfide formation mentioned in the FAQs. Optimizing the stoichiometry of the reagents can also help to suppress side reactions.
-
-
Issue 3: Formation of an Unknown Impurity
-
Question: I am observing a significant unknown impurity in my reaction mixture according to TLC/LC-MS analysis. How can I identify and eliminate it?
-
Answer: Identifying and eliminating unknown impurities is a common challenge in process development.
-
Identification:
-
Solution: Isolate the impurity using preparative chromatography and characterize it using spectroscopic techniques (NMR, MS, IR). Knowing the structure of the impurity will provide insights into its formation pathway. In the commercial-scale synthesis of 2-chloro-1-(trifluoromethylthio)benzene, the primary byproducts were identified as the disulfide, an iodo-substituted byproduct, and a dimeric byproduct.[5]
-
-
Elimination:
-
Solution: Once the impurity is identified, you can devise a strategy to prevent its formation. This may involve:
-
Adjusting the reaction temperature.
-
Changing the solvent or base.
-
Modifying the stoichiometry of the reactants.
-
Purifying the starting materials to remove any potential precursors to the impurity.
-
-
-
Data Presentation
Table 1: Optimized Reaction Conditions for Visible-Light Trifluoromethylation of this compound
| Parameter | Optimized Condition | Reference |
| Starting Material | This compound | [1][10] |
| Trifluoromethyl Source | CF3I gas | [1][10] |
| Photocatalyst | Ru(Bipy)3Cl2 | [1][7] |
| Base | Tetramethylguanidine (TMG) | [1] |
| Solvent | Acetonitrile (MeCN) | [11] |
| Light Source | Blue LED / Laser | [1][7] |
| Temperature | Room Temperature | [7] |
| Conversion | >99% | [9] |
| Crude Purity | ~96% | [1][9] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inadequate catalyst activation | Check light source/inert atmosphere |
| Reagent decomposition | Use fresh, properly stored reagents | |
| Suboptimal conditions | Optimize temperature, solvent, and base | |
| Low Yield | Product loss during workup | Optimize extraction and solvent removal |
| Significant side reactions | Minimize disulfide formation, adjust stoichiometry | |
| Unknown Impurity | Side reaction pathway | Isolate and characterize, then modify conditions |
Experimental Protocols
Protocol 1: Visible-Light Mediated Trifluoromethylation of this compound (Batch Procedure)
This protocol is adapted from a general procedure for the photocatalytic trifluoromethylation of thiols.[7][11]
-
Materials:
-
This compound
-
Ru(Bipy)3Cl2·6H2O (photocatalyst)
-
Trifluoroiodomethane (CF3I)
-
Tetramethylguanidine (TMG) or Triethylamine (TEA) (base)
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
-
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add Ru(Bipy)3Cl2·6H2O (e.g., 1 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Add this compound (1.0 equiv.) to the solution via syringe.
-
Add the base (e.g., TMG, 1.1 equiv.) via syringe.
-
Bubble CF3I gas through the solution for a specified period or add a pre-formed base-CF3I complex.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-(trifluoromethylthio)benzene.
-
Visualizations
Caption: Experimental workflow for the visible-light mediated trifluoromethylation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Side reactions and impurity profiling in 2-Chlorothiophenol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiophenol (CAS: 6320-03-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is oxidation. The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (atmospheric oxygen), which leads to the formation of the corresponding disulfide, 2,2'-dichloro-diphenyl disulfide.[1] This process can be accelerated by the presence of bases, metal ions, and light. For long-term storage, it is recommended to keep this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: I observe a white solid precipitating from my old bottle of this compound. What is it likely to be?
A2: The white or off-white solid is most likely 2,2'-dichloro-diphenyl disulfide, the oxidation product of this compound. This is a common issue when the compound is stored for extended periods with repeated exposure to air. You can confirm its identity by various analytical techniques such as GC-MS, HPLC, or by its melting point.
Q3: What are the typical process-related impurities I should be aware of in commercially available this compound?
A3: Depending on the synthetic route, several impurities can be present:
-
Isomeric Impurities: If synthesized via the chlorination of thiophenol or related precursors, positional isomers such as 3-chlorothiophenol and 4-chlorothiophenol may be present.
-
Unreacted Starting Materials: Depending on the synthesis, starting materials like 2-chlorobenzenesulfonyl chloride or 2-bromochlorobenzene could be present in trace amounts.[2]
-
Related Disulfides: Besides the primary disulfide impurity, mixed disulfides could also be present.
Q4: Can I use this compound in Ullmann coupling reactions? What are the potential side reactions?
A4: Yes, this compound can be used as the thiol component in Ullmann C-S coupling reactions to form aryl thioethers.[3] Potential side reactions and issues include:
-
Homocoupling of the Aryl Halide: This can lead to the formation of biaryl impurities.
-
Dehalogenation: The aryl halide can be reduced, leading to the loss of the halogen.
-
Oxidation of the Thiol: The this compound can oxidize to its disulfide, which will not participate in the coupling reaction.
-
Inactive Catalyst: Using an oxidized or poor-quality copper source can lead to low or no yield. The active species is often Cu(I).
Q5: I am using this compound in a Smiles rearrangement. What should I look out for?
A5: this compound can act as a nucleophile in reactions that may lead to a Smiles rearrangement.[4] Key considerations include:
-
Base Sensitivity: The thiolate anion, formed under basic conditions, is the active nucleophile. However, strong bases can also promote side reactions, including oxidation.
-
Reaction Temperature: Smiles rearrangements can sometimes require elevated temperatures, which might also accelerate degradation or side reactions of this compound.
-
Structural Confirmation: Ensure you have unambiguous analytical data (e.g., 2D NMR) to confirm that the desired rearrangement has occurred and not an alternative substitution pathway.
Troubleshooting Guides
Problem 1: Low Yield or Stalled Reaction
| Observation | Potential Cause | Suggested Solution |
| Reaction does not proceed to completion (monitored by TLC/GC/LC). | Oxidation of this compound: The nucleophilic thiol has been consumed by oxidation to the disulfide. | Degas solvents thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon). If the reaction is base-catalyzed, add the base just before the addition of the electrophile. |
| Poor Quality of Reagents: Other reagents may be impure or degraded. | Use freshly purified starting materials and anhydrous solvents. | |
| Suboptimal Reaction Temperature: The activation energy for the desired reaction is not being met. | Gradually increase the reaction temperature while monitoring for the formation of degradation products. | |
| Unexpected spot on TLC plate. | Formation of 2,2'-dichloro-diphenyl disulfide: A new, less polar spot may appear. | Co-spot with a sample of this compound that has been exposed to air to confirm the identity of the disulfide spot. |
Problem 2: Impurity Detected in Product
| Observation | Potential Cause | Suggested Solution |
| A peak with m/z corresponding to the disulfide is observed in GC-MS. | Oxidation during storage or workup: The sample was exposed to air. | During workup, use degassed solvents and consider adding a mild reducing agent like sodium bisulfite in the aqueous wash. Store the purified product under an inert atmosphere. |
| In-source oxidation in GC-MS: High injector temperatures can cause thiols to oxidize to disulfides. | Lower the injector temperature if possible. Confirm the presence of the disulfide in the sample using a softer analytical technique like HPLC. | |
| A peak corresponding to an isomer is detected. | Impure starting material: The commercial this compound contains isomeric impurities. | Check the certificate of analysis of the starting material. If necessary, purify the this compound by distillation or chromatography before use. |
| A high molecular weight byproduct is observed. | Thioether formation: If your reaction conditions are basic and there is a suitable electrophile present (e.g., an alkyl halide), the thiolate can react to form a thioether. | Modify the reaction conditions to avoid the presence of competing electrophiles. Adjust the stoichiometry and order of addition of reagents. |
Data Presentation
Table 1: Common Impurities in this compound
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Origin |
| 2,2'-dichloro-diphenyl disulfide | Cl-C₆H₄-S-S-C₆H₄-Cl | 287.24 | Oxidation of this compound |
| 4-Chlorothiophenol | Cl-C₆H₄-SH | 144.62 | Process-related (synthesis impurity) |
| 3-Chlorothiophenol | Cl-C₆H₄-SH | 144.62 | Process-related (synthesis impurity) |
| Thiophenol | C₆H₅-SH | 110.18 | Unreacted starting material/byproduct |
| Diphenyl disulfide | C₆H₅-S-S-C₆H₅ | 218.35 | Impurity in starting material |
Table 2: Isomeric Impurity Profile from a Representative Synthesis
| Synthesis Method | Product | Isomer Distribution | Reference |
| Chlorination of diphenyl disulfide followed by reduction | Chlorothiophenol | 84% para-isomer, 16% ortho-isomer | --INVALID-LINK--[5] |
| Chlorination of thiophenol | Chlorothiophenol | 72.9% p-chlorothiophenol, 13.7% o-chlorothiophenol | --INVALID-LINK--[5] |
Note: The data in Table 2 is illustrative of potential isomer ratios from specific synthetic methods and may not be representative of all commercial sources.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities such as isomeric chlorothiophenols and the disulfide degradation product.
-
Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane or methanol.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C (Note: High temperatures may cause on-column oxidation to the disulfide).
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). The molecular ion for this compound is m/z 144 (and 146 due to the chlorine isotope). The molecular ion for 2,2'-dichloro-diphenyl disulfide is m/z 286 (with characteristic chlorine isotope pattern).
-
Quantify impurities using an internal or external standard method.
-
Protocol 2: Stability-Indicating HPLC-UV Method for Purity Determination
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities, particularly the disulfide, while minimizing on-column degradation.
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Reducing Agent Solution (Optional): Prepare a 1 mg/mL solution of Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of acetonitrile. To prevent disulfide formation during analysis, 100 µL of the TCEP solution can be added to the sample vial.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Gradient:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the area percent of the main peak and any impurity peaks.
-
The disulfide impurity will have a longer retention time than the this compound peak.
-
Use reference standards for specific impurities for accurate quantification.
-
Visualizations
References
Technical Support Center: Purification of 2-Chlorothiophenol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chlorothiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted this compound or other reagents.
-
Side Products from this compound:
-
Bis(2-chlorophenyl) disulfide: Formed via oxidation of this compound, especially in the presence of air.
-
Isomeric Chlorothiophenols: If the synthesis of this compound was not perfectly regioselective, you might have trace amounts of 3- or 4-chlorothiophenol.
-
-
Side Products from the Reaction: These are highly dependent on the specific reaction conditions and substrates. For example, in nucleophilic aromatic substitution, side products from reaction with trace water (phenols) can occur. In coupling reactions, homo-coupling of starting materials can be an issue.
Q2: How can I monitor the progress of my reaction and identify impurities?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate can be useful for visualizing thiols and thioethers. For a more detailed analysis of the crude reaction mixture and final product purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[1]
Q3: My purified product is a yellow oil, but the literature reports a colorless one. What could be the cause?
A3: A yellow tint in your product can be due to several factors:
-
Trace Impurities: Small amounts of colored byproducts can impart a yellow color.
-
Oxidation: Partial oxidation of the thiol group can lead to colored impurities.
-
Disulfide Formation: Bis(2-chlorophenyl) disulfide is often a pale-yellow solid.
If the product is otherwise pure by NMR and GC-MS, the color may not be detrimental to subsequent steps. However, if high purity is required, further purification by flash chromatography or treatment with a mild reducing agent followed by re-purification might be necessary.
Troubleshooting Guides
Issue 1: Presence of Bis(2-chlorophenyl) disulfide in the Product
Symptom: An additional spot on TLC, or unexpected peaks in GC-MS or NMR corresponding to the disulfide.
Cause: Oxidation of the thiol group of this compound or the product if it's also a thiol. This is common when reactions are exposed to air, especially under basic conditions.
Solutions:
-
Prevention:
-
Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Use degassed solvents.
-
-
Removal:
-
Flash Chromatography: The disulfide is generally less polar than the corresponding thiol. A gradient elution with a hexane/ethyl acetate system is often effective.
-
Reduction and Re-purification: The crude product can be treated with a mild reducing agent like sodium borohydride in an alcoholic solvent to convert the disulfide back to the thiol, followed by an aqueous workup and re-purification.
-
Issue 2: Isomeric Impurities Detected
Symptom: GC-MS or NMR analysis shows the presence of isomers (e.g., 4-chlorothiophenol derivatives) in the final product.
Cause: The this compound starting material may contain isomeric impurities.
Solutions:
-
Fractional Distillation (for volatile products): If the boiling points of the isomeric products are sufficiently different, vacuum fractional distillation can be an effective separation method.
-
Recrystallization: This is a powerful technique for separating isomers if the product is a solid. The choice of solvent is critical. A screening of various solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene/heptane, ethanol/water) is recommended to find conditions where the desired isomer has lower solubility than the impurities at low temperatures.
-
Preparative HPLC: For high-value products or when other methods fail, preparative HPLC can provide excellent separation of isomers.
Issue 3: Difficulty in Removing Unreacted this compound
Symptom: The purified product is contaminated with the starting thiol.
Cause: Incomplete reaction or difficult separation due to similar polarities of the starting material and the product.
Solutions:
-
Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the acidic this compound, pulling it into the aqueous layer as its sodium salt. Caution: This method should only be used if the product is stable to basic conditions and is not acidic itself.
-
Flash Chromatography: Careful optimization of the solvent system for flash chromatography, often using a shallow gradient, can improve the separation between the starting material and the product.
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 144.62 | 205-206 (at 260 mmHg) | N/A (liquid) |
| Bis(4-chlorophenyl) disulfide | 287.22 | 180 | 72 |
Experimental Protocols
Protocol 1: General Workup Procedure for a Neutral Product
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Purification of a 2-Chlorophenyl Thioether
This protocol is adapted from a literature procedure for the purification of 1-(4-((2-chlorophenyl)thio)phenyl)ethan-1-one.
-
Column Preparation: Pack a silica gel column with petroleum ether.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting point is a 5:1 ratio of petroleum ether to ethyl acetate. The polarity can be gradually increased if necessary.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Two-Solvent Recrystallization
-
Solvent Selection: Choose a primary solvent in which the compound is soluble at high temperature but sparingly soluble at room temperature. Select a secondary solvent (miscible with the first) in which the compound is poorly soluble. Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/heptane.
-
Dissolution: Dissolve the crude solid product in a minimal amount of the hot primary solvent.
-
Addition of Secondary Solvent: While the solution is still hot, add the secondary solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for common purification challenges.
Caption: A general workflow for the purification of this compound reaction products.
References
Technical Support Center: Overcoming Low Yields in 2-Chlorothiophenol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions related to overcoming low yields in coupling reactions with 2-Chlorothiophenol.
Troubleshooting Guides
Coupling reactions involving this compound present unique challenges due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the thiol group.[1][2] This guide addresses common problems, their potential causes, and actionable solutions to improve reaction outcomes.
Issue 1: Low to No Product Yield
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be deactivated.[1]
-
Catalyst Poisoning: The thiol group of this compound can strongly coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is strong and requires a highly active catalyst for cleavage.[2][4]
-
Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote the catalytic cycle with a challenging substrate like an aryl chloride.[2][5]
-
Suboptimal Base: The base may not be strong enough to facilitate the transmetalation or deprotonation step effectively.[1]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.[1]
Suggested Solutions:
| Solution Category | Specific Action | Rationale |
| Catalyst & Ligand | Use a fresh, high-purity palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2). | Ensures a reliable source of active catalyst. |
| Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, cataCXium® A) or N-Heterocyclic Carbene (NHC) ligands. | These ligands stabilize the palladium center, enhance the rate of oxidative addition and reductive elimination, and can protect the catalyst from poisoning.[2][5] | |
| Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). | Can compensate for slow catalyst deactivation over the course of the reaction. | |
| Reaction Conditions | Use a strong, non-nucleophilic base such as Cs2CO3, K3PO4, or NaOt-Bu.[2] | The choice of base is critical and substrate-dependent; screening may be necessary. |
| Thoroughly degas all solvents and reagents and maintain a positive inert gas (Argon or Nitrogen) pressure throughout the reaction.[1] | Prevents oxygen from deactivating the sensitive Pd(0) catalyst. | |
| Increase the reaction temperature. | Higher temperatures are often required for the activation of aryl chlorides.[2][6] | |
| Substrate Modification | Consider in-situ or pre-protection of the thiol group (e.g., as a thioester).[7] | Prevents catalyst poisoning by the free thiol.[3] |
Troubleshooting Workflow for Low Yield
A decision tree to diagnose and address low-yield coupling reactions.
Issue 2: Formation of Side Products
Potential Causes and Solutions:
-
Disulfide Formation (Homocoupling of this compound): The thiol group is susceptible to oxidative coupling to form a disulfide, especially in the presence of a base and trace oxygen.[3]
-
Dehalogenation: The aryl chloride is reduced to the corresponding thiophenol.
-
Homocoupling of Coupling Partner: For instance, in Suzuki reactions, the boronic acid can couple with itself.
-
Solution: This is often promoted by the presence of oxygen or Pd(II) species. Rigorous degassing is crucial. Using a precatalyst that efficiently generates the active Pd(0) species can also minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: There are two primary reasons. First, the carbon-chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often requiring more forcing conditions (higher temperatures, more active catalysts).[2][4] Second, the free thiol (-SH) group can act as a catalyst poison by strongly binding to the palladium catalyst, thereby inhibiting its activity.[3]
Q2: What are the best types of ligands to use for coupling this compound?
A2: For coupling aryl chlorides, especially those that are deactivated or contain coordinating groups, bulky and electron-rich ligands are generally recommended. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands have shown great success in promoting these challenging couplings. These ligands help to stabilize the palladium catalyst and facilitate the difficult oxidative addition step.[2][5]
Q3: Should I protect the thiol group before attempting the coupling reaction?
A3: Protecting the thiol group can be a very effective strategy to prevent catalyst poisoning and the formation of disulfide byproducts.[3][7] Common protecting groups for thiols include acetyl or other acyl groups.[7] The protecting group can often be removed in a subsequent step. Alternatively, some protocols have been developed that can tolerate free thiols, particularly with robust ligand systems, but this needs to be evaluated on a case-by-case basis.
Q4: What are the key differences in reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound?
A4: While all are palladium-catalyzed cross-couplings, the specific conditions vary:
-
Suzuki-Miyaura Coupling (C-C bond): Typically requires a boronic acid or ester as the coupling partner and a base like K3PO4 or Cs2CO3 in solvents such as dioxane/water or toluene.[8]
-
Buchwald-Hartwig Amination (C-N bond) or Thiolation (C-S bond): Involves an amine or a thiol as the nucleophile and often requires a strong, non-nucleophilic base like NaOt-Bu or LHMDS in an aprotic solvent like toluene or dioxane.[2][9]
-
Sonogashira Coupling (C-C bond with alkyne): Uses a terminal alkyne as the coupling partner, typically with a copper(I) co-catalyst and an amine base (like Et3N or piperidine) in a solvent such as THF or DMF.[10][11][12] Copper-free conditions have also been developed.[10]
Q5: My reaction mixture turns black. Is this normal?
A5: A color change to dark brown or black is common in many palladium-catalyzed cross-coupling reactions and often indicates the formation of finely divided palladium metal (palladium black), which is an inactive form of the catalyst. While some color change is expected, a rapid formation of a black precipitate can signal catalyst decomposition and may lead to a low yield. This can be caused by impurities, the presence of oxygen, or reaction conditions that are too harsh. Using a more stable precatalyst or ligand can sometimes mitigate this issue.
Data Presentation: Comparison of Coupling Conditions
The following tables are illustrative and based on general conditions for aryl chlorides, as specific comparative data for this compound is sparse in the literature. Yields are highly substrate-dependent.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 12-24 | 70-95 |
| Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 (2) | Dioxane | 110 | 12-24 | 75-98 |
| PEPPSI-IPr (2) | - | K2CO3 (2) | t-BuOH | 80 | 8-16 | 65-90 |
Table 2: Illustrative Conditions for Buchwald-Hartwig C-S Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)2 (2) | Xantphos (4) | NaOt-Bu (1.5) | Dioxane | 110 | 16-24 | 60-90 |
| Pd2(dba)3 (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 12-20 | 70-95 |
| CyPF-tBu-Pd-G3 (2) | - | K2CO3 (2) | Toluene | 110 | 12-24 | 80-99[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Protected this compound Derivative
This protocol is a general guideline and should be optimized for specific substrates.
-
Thiol Protection (Example: Acetylation):
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of acetyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, perform an aqueous workup and purify the resulting thioacetate by column chromatography.
-
-
Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask, add the protected this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow Diagram
General workflow for a protected Suzuki-Miyaura coupling reaction.
Signaling Pathways & Logical Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Managing 2-Chlorothiophenol in Air-Sensitive Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the air sensitivity of 2-Chlorothiophenol in chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on preventing its oxidation and ensuring successful reaction outcomes.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| CTS-T01 | Low reaction yield or incomplete conversion. | Degradation of this compound due to air exposure. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).- Use freshly distilled or degassed solvents.- Handle this compound and perform the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[1] |
| CTS-T02 | Formation of a white precipitate or cloudiness in the this compound reagent bottle. | Formation of bis(2-chlorophenyl) disulfide, the primary oxidation product. | - Discard the reagent if significant precipitate is observed, as it indicates substantial degradation.- For minor cloudiness, the reagent may be purified by distillation under reduced pressure. However, fresh, properly stored reagent is recommended. |
| CTS-T03 | Reaction mixture turns yellow or brown unexpectedly. | Oxidation of the thiophenol to the disulfide or other colored byproducts. | - Immediately check the integrity of your inert atmosphere setup for any leaks.- Ensure all subsequent reagents and solvents are properly degassed.- Consider adding a small amount of a reducing agent, if compatible with your reaction chemistry. |
| CTS-T04 | Inconsistent reaction results between batches. | - Variable purity of this compound.- Inconsistent handling procedures leading to varying degrees of oxidation. | - Purchase high-purity this compound (≥98%) from a reputable supplier.[2][3]- Standardize your inert atmosphere techniques and handling protocols for all experiments. |
| CTS-T05 | Difficulty in removing the disulfide byproduct during workup. | The disulfide is often less polar than the desired product and can co-elute during chromatography. | - Optimize chromatographic conditions (e.g., use a less polar eluent system).- Consider a workup procedure involving a mild reducing agent to convert the disulfide back to the thiol, followed by an appropriate extraction. |
Frequently Asked Questions (FAQs)
1. How should I properly store this compound to minimize oxidation?
Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon).[4][5] It is recommended to store it in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][5][6] For long-term storage, refrigeration is advisable. Before sealing the bottle after use, flush the headspace with an inert gas.
2. What are the visible signs of this compound degradation?
The primary visible sign of degradation is the formation of a white to off-white solid, which is bis(2-chlorophenyl) disulfide.[7][8] The liquid may also develop a more intense yellow color over time due to the formation of various oxidation byproducts.
3. Can I use this compound that has partially oxidized?
Using partially oxidized this compound is not recommended as the presence of the disulfide will introduce impurities into your reaction and reduce the effective concentration of the thiol, leading to lower yields and purification challenges.[9] For best results, use a fresh or purified batch of the reagent.
4. What is the best way to handle this compound in the laboratory?
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Due to its air sensitivity, all transfers and reactions should be performed under an inert atmosphere using techniques such as a Schlenk line or a glovebox.[1]
5. How can I quench a reaction containing this compound without causing oxidation during workup?
To quench a reaction, it is best to use a degassed quenching solution. If an aqueous workup is required, use deoxygenated water. Acidic or basic aqueous solutions should also be degassed prior to use. Performing the workup under a blanket of inert gas can also help minimize oxidation.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere
This protocol outlines the steps for safely transferring this compound from a storage bottle to a reaction flask using a Schlenk line.
Materials:
-
This compound
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Oven-dried gas-tight syringe with a needle
-
Rubber septa
-
Schlenk line with a supply of dry nitrogen or argon
-
Vacuum pump
Procedure:
-
Prepare the Glassware: Ensure the Schlenk flask is thoroughly oven-dried and assembled with a rubber septum while still warm. Connect the flask to the Schlenk line.
-
Purge the Flask: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.
-
Prepare the Syringe: Purge the gas-tight syringe with inert gas by drawing the inert gas from a balloon or a separate inert gas line into the syringe and expelling it. Repeat this process several times.
-
Transfer the Reagent: Carefully pierce the septum of the this compound storage bottle with the needle of the purged syringe. It is good practice to have a needle connected to a balloon of inert gas also piercing the septum to equalize the pressure.
-
Withdraw the Reagent: Slowly withdraw the desired volume of this compound into the syringe.
-
Inject into Reaction Flask: Transfer the syringe to the prepared reaction flask and pierce the septum. Inject the this compound into the flask.
-
Clean the Syringe: Immediately rinse the syringe with a suitable degassed solvent to prevent degradation of any residual reagent.
Protocol 2: Synthesis of Bis(2-chlorophenyl) Disulfide (Illustrative Oxidation)
This protocol demonstrates the air oxidation of this compound to its disulfide, a common impurity.
Materials:
-
This compound
-
A suitable solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known amount of this compound in the solvent in the round-bottom flask.
-
Stir the solution, open to the air, at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over time.
-
The formation of the less polar bis(2-chlorophenyl) disulfide can be observed as a new spot on the TLC plate.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude disulfide.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. nbinno.com [nbinno.com]
- 3. seemafinechem.com [seemafinechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Chlorothiophenol Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorothiophenol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound as a substrate in cross-coupling reactions?
A1: this compound presents two main challenges. Firstly, the carbon-chlorine (C-Cl) bond is relatively strong, making the initial oxidative addition step in many catalytic cycles, such as Suzuki-Miyaura and Buchwald-Hartwig, more difficult compared to C-Br or C-I bonds. Secondly, the presence of a free thiol (-SH) group can lead to catalyst poisoning, as sulfur can strongly coordinate to the palladium catalyst, inhibiting its activity. The thiol group is also susceptible to oxidative self-coupling to form a disulfide.
Q2: Is it necessary to protect the thiol group of this compound before performing a cross-coupling reaction?
A2: While some cross-coupling reactions of thiols can be performed directly, protecting the thiol group is highly recommended to prevent catalyst poisoning and undesired side reactions. Common protecting groups for thiols include methoxymethyl (MOM) and acetyl (Ac). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: Which palladium catalysts are most effective for the cross-coupling of aryl chlorides like this compound?
A3: For aryl chlorides, highly active catalyst systems are generally required. These typically involve bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. Pre-catalysts that readily form the active Pd(0) species are often preferred for their reliability and ease of use.
Q4: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction with this compound?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using the correct stoichiometry of reagents and choosing an appropriate catalyst and base can also help suppress homocoupling.
Q5: What are the key considerations for base selection in the cross-coupling of this compound?
A5: The choice of base is critical and depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. For Buchwald-Hartwig aminations, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary. The base should be strong enough to facilitate the desired catalytic step (e.g., transmetalation or deprotonation of the amine) but not so harsh that it causes degradation of the starting materials or product.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper activation if a Pd(II) source is used. For aryl chlorides, consider more active ligands like SPhos, XPhos, or an appropriate NHC ligand. |
| Catalyst Poisoning | If the thiol is unprotected, consider protecting it with a group like MOM or acetyl. Ensure all reagents and solvents are free of impurities that could act as catalyst poisons. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand to facilitate the oxidative addition of the C-Cl bond. |
| Incorrect Base | The base may be too weak or not soluble enough in the reaction medium. Screen a variety of bases, including carbonates, phosphates, and alkoxides. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen catalyst system and can solubilize all reaction components. Common solvents include toluene, dioxane, and THF. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. Optimize the stoichiometry of the reagents. |
| Disulfide Formation | Protect the thiol group before the reaction. Ensure the reaction is run under anaerobic conditions. |
| Hydrodehalogenation (Replacement of -Cl with -H) | This can be caused by β-hydride elimination from the palladium intermediate. Using a bulkier ligand can sometimes suppress this side reaction. Lowering the reaction temperature may also help. |
Data Presentation
Disclaimer: The following tables present data from studies on analogous compounds (e.g., 4-chlorotoluene, 2-chlorothiophene) due to a lack of directly comparable quantitative data for this compound in the surveyed literature. These should be used as a guide for initial catalyst and condition screening.
Table 1: Comparison of Palladium Precatalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| PEPPSI™-IPr | K₃PO₄ | t-BuOH | 80 | 24 | 90 |
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 99 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 6 | 97 |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 6 | 95 |
| [Pd(allyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | H₂O | 100 | 16 | 92 |
Experimental Protocols
Protocol 1: Methoxymethyl (MOM) Protection of this compound
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.). Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford S-(methoxymethyl)-2-chlorothiophenol.
Protocol 2: Suzuki-Miyaura Coupling of S-(methoxymethyl)-2-chlorothiophenol with Phenylboronic Acid
-
In a dried Schlenk tube under an inert atmosphere, combine S-(methoxymethyl)-2-chlorothiophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol% with Pd(OAc)₂, 2 mol%).
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the MOM Group
-
Dissolve the MOM-protected product from Protocol 2 in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.
Visualizations
Caption: A troubleshooting flowchart for low-yield this compound cross-coupling reactions.
Caption: A workflow for selecting a suitable catalyst system for this compound cross-coupling.
Technical Support Center: Scaling Up Photochemical Reactions with 2-Chlorothiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up of photochemical reactions involving 2-Chlorothiophenol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during the scale-up of your photochemical reaction with this compound.
Q1: My scaled-up reaction is showing a significantly lower yield and/or slower reaction rate compared to the bench-scale experiment. What are the likely causes?
A1: Discrepancies in yield and reaction rate between bench and scale-up are common in photochemistry and typically stem from a few key factors:
-
Inadequate Light Penetration: As the reactor volume increases, the path length for light to travel through the reaction medium becomes longer. This can lead to significant light attenuation, creating "dark zones" where the reaction does not proceed efficiently. This is a primary challenge when moving from small vials to larger batch reactors.
-
Non-Uniform Irradiation: In larger vessels, it's difficult to ensure that the entire reaction mixture is exposed to a uniform photon flux. Areas closer to the light source may experience over-irradiation, leading to byproduct formation, while areas further away are under-illuminated.
-
Mass Transfer Limitations: Insufficient mixing in a larger reactor can prevent reactants from reaching the irradiated zones at an adequate rate. This is particularly critical for reactions with fast kinetics.
-
Heat Management Issues: High-power light sources required for scale-up generate significant heat. If not managed effectively, temperature gradients can develop within the reactor, leading to inconsistent reaction rates and the formation of thermal side products.
Solution Workflow:
Caption: Troubleshooting workflow for low yield in scaled-up photochemical reactions.
Q2: I am observing the formation of significant byproducts that were not present or were negligible in my small-scale reaction. What are these impurities and how can I minimize them?
A2: A common side product in reactions involving thiophenols is the corresponding disulfide. In the case of this compound, this would be bis(2-chlorophenyl) disulfide. This can occur through photo-oxidative coupling of the thiophenol.[1]
Another potential issue is the formation of impurities due to over-irradiation or thermal degradation. For instance, in the trifluoromethylation of this compound, specific impurities can arise from variations in reaction conditions upon scale-up.[2]
Strategies for Minimizing Byproducts:
-
Optimize Light Intensity: High-intensity light can promote side reactions. It may be beneficial to reduce the light intensity or use a light source with a narrower emission spectrum that is specifically absorbed by the photocatalyst or reactant. The relationship between light intensity and product selectivity should be investigated.[3]
-
Improve Mixing: Efficient mixing ensures that the reactants are quickly converted to the desired product, minimizing their residence time in the irradiated zone where they could undergo further, undesired reactions.
-
-
Control Temperature: Use a cooling system to maintain a consistent and optimal temperature throughout the reactor to prevent thermal side reactions.
-
-
Consider a Flow Reactor: Continuous flow reactors offer a much higher surface-area-to-volume ratio, which improves light penetration and heat dissipation, often leading to cleaner reactions and higher selectivity.[2]
Q3: My reaction appears to stall before reaching full conversion. What could be the cause?
A3: A stalling reaction can be due to several factors:
-
Photocatalyst Decomposition: The photocatalyst may be degrading over the course of the reaction due to prolonged exposure to light or interaction with reaction components.
-
Product Inhibition: The product of the reaction may absorb light at the same wavelength as the reactants or the photocatalyst, effectively acting as an inner filter and preventing light from reaching the reactive species.
-
Precipitation of Solids: If a product or byproduct is insoluble in the reaction medium, it can precipitate and coat the walls of the reactor, blocking light and preventing it from reaching the bulk solution. This can also lead to clogging in flow reactors.
-
Oxygen Quenching: Unless desired for the reaction mechanism, dissolved oxygen can quench excited states and inhibit the desired photochemical process.
Troubleshooting Steps:
-
Analyze Catalyst Stability: Take samples at different time points and analyze the concentration of the photocatalyst.
-
UV-Vis Spectroscopy: Analyze the UV-Vis spectrum of the reaction mixture over time to check for the emergence of new absorbing species that could be acting as an inner filter.
-
Solubility Checks: Ensure that all components, including the desired product, are soluble in the chosen solvent at the reaction concentration and temperature.
-
Degas Solvents: Thoroughly degas the solvent and reactants before starting the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout.
Frequently Asked Questions (FAQs)
Q1: What is Quantum Yield (Φ) and why is it important for scaling up photochemical reactions?
A1: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed per photon absorbed by the system. A high quantum yield is desirable for scale-up as it indicates that the light energy is being used efficiently, which translates to shorter reaction times, lower energy costs, and potentially higher throughput. For example, the visible-light trifluoromethylation of this compound has been reported to have a very high quantum yield of 92 ± 5, indicating a highly efficient photon-catalyzed chain reaction.[4]
Q2: What type of photoreactor is best for scaling up reactions with this compound?
A2: While batch reactors are common at the lab scale, they are often not ideal for scale-up due to the challenges of light penetration and uniform irradiation. For larger-scale production, continuous flow photoreactors are generally preferred. These can include:
-
LED-based Plug Flow Photoreactors (PFRs): These reactors consist of tubing wrapped around a light source or placed between LED arrays. They offer excellent light penetration and temperature control.
-
Laser-based Continuous Stirred Tank Reactors (CSTRs): These reactors use a laser as a high-intensity light source directed into a well-mixed tank.
The choice of reactor will depend on the specific reaction kinetics, desired throughput, and the optical properties of the reaction mixture.[2]
Q3: How does the choice of solvent affect the photochemical reaction of this compound?
A3: The solvent can have a significant impact on a photochemical reaction by influencing the stability of excited states and intermediates. The polarity and viscosity of the solvent can affect the quantum yield and the rates of radiative and non-radiative decay processes.[5][6] For reactions involving polar intermediates, a more polar solvent may be beneficial. It is crucial to choose a solvent that is transparent at the irradiation wavelength to avoid absorbing light meant for the reactants or photocatalyst.
Q4: What are the key safety considerations when scaling up photochemical reactions?
A4: Safety is paramount when working with scaled-up chemical reactions. For photochemical processes, specific hazards include:
-
High-Intensity Light Exposure: Both UV and high-intensity visible light can be harmful. Ensure that the photoreactor is properly shielded to prevent accidental exposure.
-
Electrical Hazards: High-power lamps and lasers operate at high voltages and pose a significant electrical risk. All electrical components should be properly installed and insulated.
-
Heat and Fire Risk: Inefficient heat removal can lead to overheating, increasing pressure and the risk of fire, especially with flammable organic solvents. A robust temperature control and monitoring system is essential.
-
Hazardous Materials: Handle all chemicals, including this compound, with appropriate personal protective equipment and in a well-ventilated area.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Photoreactor Performance for the Trifluoromethylation of this compound
| Parameter | Lab-Scale PFR | Scaled-Up PFR | Laser CSTR |
| Conversion | >99% | Variable, susceptible to pulsation | 99.7% |
| Key Impurity (Impurity 5) | Low | Higher, due to flow variations | 0.2% |
| Observed Issues | Consistent performance | Pulsation from pumps affecting selectivity | High consistency |
| Reference | [2][4] | [2][4] | [2][4] |
Experimental Protocols
Key Experiment: Commercial-Scale Visible-Light Trifluoromethylation of this compound
This protocol is based on the work by Harper et al. and represents a successful example of scaling up a photochemical reaction with this compound.[4]
Materials:
-
This compound (1)
-
Trifluoromethyl iodide (CF₃I) gas
-
Tetramethylguanidine (TMG)
-
[Ru(Bipy)₃]Cl₂ (photocatalyst)
-
Acetonitrile (solvent)
Reactor Setup:
An LED-based plug flow photoreactor (PFR) or a laser-based continuous stirred tank photoreactor (CSTR) can be used. The following describes a general flow setup.
Caption: Experimental workflow for continuous photochemical trifluoromethylation.
Procedure:
-
Feed Solution Preparation: Prepare separate feed solutions of this compound and the photocatalyst in acetonitrile, and a solution of TMG and CF₃I in acetonitrile. The TMG-CF₃I solution should be kept at low temperatures (e.g., -5 to 0 °C) to ensure stability.[2]
-
Pumping: Use precision pumps, preferably with pulse dampeners, to deliver the feed solutions to the photoreactor at a controlled flow rate.
-
Photoreaction: The combined streams pass through the photoreactor, which is irradiated with a suitable light source (e.g., blue LEDs or a laser). The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
Workup: The output from the reactor is subjected to a continuous workup procedure, which may include aqueous washes to remove the base and other water-soluble components.
-
Product Isolation: The desired product, 2-chloro(trifluoromethyl)thioanisole, is isolated from the organic phase.
Key Scale-Up Consideration: The use of pulse dampeners and double diaphragm pumps was found to be crucial to minimize flow rate variations and ensure consistent formation of the desired product while minimizing impurity 5.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rscpromotionservices.impact.science [rscpromotionservices.impact.science]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Electrophilic Aromatic Substitution of 2-Chlorothiophenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in controlling and improving the regioselectivity of electrophilic aromatic substitution (EAS) reactions on 2-chlorothiophenol.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts governing the reactivity of this compound.
Q1: What are the directing effects of the thiol (-SH) and chloro (-Cl) groups in electrophilic aromatic substitution?
A: Both the thiol and chloro groups are ortho, para-directors. However, they influence the benzene ring's reactivity differently:
-
Thiol Group (-SH): The thiol group is a strongly activating group. The lone pairs on the sulfur atom donate electron density into the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during substitution at the ortho and para positions.
-
Chloro Group (-Cl): The chloro group is a deactivating group. While it has lone pairs that can donate through resonance (a +M effect), its strong electronegativity withdraws electron density from the ring inductively (a -I effect). The inductive effect is stronger, making the ring less reactive than benzene. However, the resonance donation still preferentially stabilizes the intermediates for ortho and para substitution, making it an ortho, para-director.[1]
Q2: Why is achieving high regioselectivity for this compound so challenging?
A: The primary challenge arises from the competing directing effects of the two substituents. The strongly activating -SH group directs incoming electrophiles to position C6 (ortho) and C5 (para). The deactivating -Cl group also directs to its ortho (C3) and para (C5) positions. This overlap, especially at the C5 position which is para to both groups, often leads to a mixture of isomers, primarily substitution at C5 and C6.
Q3: What are the most likely positions for electrophilic attack on the this compound ring?
A: Based on the combined electronic effects, the positions most susceptible to electrophilic attack are C5 and C6.
-
C5: Activated by being para to the strongly activating -SH group and para to the -Cl group. This is often a major product.
-
C6: Activated by being ortho to the strongly activating -SH group. Steric hindrance from the adjacent -SH group can influence the yield at this position.
-
C3: Activated by being ortho to the -Cl group but is less favored as it is meta to the stronger -SH directing group.
Caption: Directing effects of substituents on this compound.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the electrophilic substitution of this compound.
Q: My reaction yields a mixture of ortho and para isomers. How can I improve selectivity for the para product (C5 position)?
A: Achieving high para-selectivity is a common goal. Several strategies can be employed:
-
Steric Hindrance: The ortho position (C6) is adjacent to the thiol group. By introducing a bulky protecting group onto the thiol, you can sterically block the ortho position, forcing the electrophile to attack the more accessible para position (C5).
-
Shape-Selective Catalysis: Employing solid acid catalysts like zeolites can enhance para-selectivity.[2][3][4] The defined pore structure of zeolites can sterically hinder the formation of the bulkier ortho transition state, thus favoring the formation of the linear para isomer which fits within the catalyst's channels.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product. In many cases, the para isomer is thermodynamically favored over the ortho isomer.[5] Conversely, higher temperatures may favor the kinetically controlled ortho product.[5]
Q: My reaction is very slow or fails to proceed. What can I do?
A: This issue can arise from two main factors:
-
Ring Deactivation: The chloro group deactivates the ring, making it less nucleophilic.
-
Catalyst Poisoning: The sulfur atom of the thiol group is a soft nucleophile and can coordinate with and deactivate Lewis acid catalysts (e.g., AlCl₃), especially in reactions like Friedel-Crafts acylation.
Solutions:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the deactivation.
-
Use a Stronger Catalyst System: For Friedel-Crafts reactions, switching to a more potent Lewis acid or using a larger stoichiometric amount may be necessary. For nitration, using a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid) can increase the concentration of the electrophile (NO₂⁺).[6]
-
Protect the Thiol Group: Protecting the thiol group prevents it from coordinating with the Lewis acid catalyst, thereby avoiding catalyst poisoning.
Q: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
A: Thiols are easily oxidized to disulfides (Ar-S-S-Ar), especially in the presence of oxidizing agents (like nitric acid) or under aerobic conditions.[7]
-
Solution: The most effective strategy is to protect the thiol group before performing the electrophilic substitution.[7] The protecting group masks the reactive S-H bond, preventing oxidation. After the EAS reaction, the protecting group can be removed to regenerate the thiol. Common thiol protecting groups stable under various EAS conditions include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).[8][9]
Caption: Decision workflow for enhancing para-selectivity.
Section 3: Experimental Protocols & Methodologies
Detailed methodologies for key strategies are provided below. Note: These are representative protocols and may require optimization for specific electrophiles and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Para-Selective Friedel-Crafts Acylation via Thiol Protection
This three-step protocol utilizes a bulky protecting group to enhance para-selectivity.
Step A: Protection of this compound with a Trityl Group
-
Dissolve this compound (1 equiv.) in anhydrous DMF.
-
Add triethylamine (1.2 equiv.).
-
Add trityl chloride (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product (S-trityl-2-chlorothiophenol) by column chromatography.
Step B: Para-Selective Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Add the acyl chloride (e.g., acetyl chloride, 1.2 equiv.) dropwise to the suspension. Stir for 15 minutes.
-
Add a solution of S-trityl-2-chlorothiophenol (from Step A, 1 equiv.) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring by TLC.[10]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the acylated product by column chromatography.
Step C: Deprotection of the Trityl Group
-
Dissolve the purified product from Step B in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 95:5 v/v).
-
Add triethylsilane (2-3 equiv.) as a scavenger.
-
Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final para-acylated this compound product by column chromatography.
Caption: Using a bulky protecting group to sterically hinder the ortho position.
Protocol 2: Para-Selective Nitration Using a Zeolite Catalyst
This protocol uses a shape-selective solid acid catalyst to favor para-nitration.
-
Activate H-BEA zeolite catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.
-
To a stirred solution of this compound (1 equiv.) in a suitable solvent (e.g., dichloromethane or hexane), add the activated H-BEA zeolite (e.g., 1g per 10 mmol of substrate).
-
Cool the suspension to 0-5 °C.
-
Add dilute nitric acid (e.g., 60-70%, 1.1 equiv.) dropwise over 30 minutes.
-
Maintain the temperature and stir for 2-6 hours, monitoring the reaction progress by GC or TLC.[11]
-
Upon completion, filter the reaction mixture to recover the zeolite catalyst. Wash the catalyst with fresh solvent.
-
Combine the filtrate and washes. Wash with water and saturated NaHCO₃ solution to remove any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the para:ortho isomer ratio. Purify by column chromatography.
Section 4: Data Center
Quantitative data for the electrophilic substitution of this compound is not widely published. The following tables present data for analogous substrates like 2-chlorophenol to illustrate the effects of different reaction conditions on isomer distribution. These trends are expected to be similar for this compound, although the stronger activating nature of -SH may increase overall yields and the proportion of ortho substitution in the absence of control methods.
Table 1: Isomer Distribution in the Nitration of 2-Chlorophenol
| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Acid | 20 | 43 | 57 | Generic Data |
| Cu(NO₃)₂·3H₂O | THF | Room Temp | 15 | 85 | [12] |
| HNO₃ / H-BEA Zeolite | Dichloromethane | 5 | ~20 | ~80 | Analogous to[11] |
Table 2: Isomer Distribution in the Halogenation of Phenol
| Halogenating Agent | Solvent | Ortho (%) | Para (%) | Reference |
| Br₂ | CCl₄ | 12 | 88 | Generic Data |
| Br₂ | H₂O | ~5 (Tribromo major) | ~5 (Tribromo major) | [13] |
| SO₂Cl₂ | Benzene | 40 | 60 | Generic Data |
These tables summarize representative data to demonstrate regiochemical trends. Actual results will vary based on precise experimental conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions | Semantic Scholar [semanticscholar.org]
- 5. allen.in [allen.in]
- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
Technical Support Center: Safe Handling and Quenching of 2-Chlorothiophenol Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving 2-Chlorothiophenol. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Safe Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and combustible liquid with a strong, unpleasant stench.[1][2] It can cause severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation.[4] It is also harmful if swallowed.[2] Due to its foul odor, even at low concentrations, it can cause discomfort, nausea, and headaches.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required to ensure safety. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[5]
-
Skin Protection: A complete chemical-resistant suit, and gloves (neoprene or nitrile are suitable).[3][5] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: Work should always be conducted in a well-ventilated chemical fume hood.[1] For higher-level protection or in case of spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) should be used.[6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The container must be kept tightly closed, and it is recommended to store it under an inert atmosphere, such as nitrogen.[1] It should be segregated from incompatible materials, particularly strong oxidizing agents.[1]
Quenching Procedures
Q4: What is the recommended quenching agent for reactions involving this compound?
A4: An aqueous solution of sodium hypochlorite (household bleach) is a common and effective quenching agent.[7][8][9] It oxidizes the foul-smelling thiol to less odorous compounds, primarily the corresponding disulfide, and with sufficient oxidant, to sulfonic acids.[10][11]
Q5: What is the general procedure for quenching a reaction mixture containing unreacted this compound?
A5: The following is a general protocol. Specific amounts should be adjusted based on the scale of your reaction.
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0-5 °C using an ice bath to control any potential exotherm.[9] The oxidation of thiols can be exothermic.[12]
-
Prepare the quenching solution: A dilute solution of sodium hypochlorite (e.g., a 1:1 mixture of commercial bleach and water) is recommended.[13]
-
Slow addition: Slowly add the bleach solution to the cooled, stirring reaction mixture. Monitor the temperature of the reaction closely. If a significant temperature increase is observed, slow down or temporarily stop the addition.
-
Monitor the quench: The disappearance of the characteristic thiol odor is a good indicator of a successful quench. You can also monitor the reaction by appropriate analytical techniques (e.g., TLC, GC-MS) to confirm the absence of the starting thiol.
-
Excess quencher: It is common practice to use an excess of the quenching agent to ensure complete deactivation of the thiol.[12]
-
Neutralization and Workup: After the quench is complete, the reaction mixture can be neutralized and worked up according to your experimental protocol.
Troubleshooting Quenching
Q6: I've added the bleach solution, but the strong odor of this compound persists. What should I do?
A6: This indicates an incomplete quench.
-
Add more quenching agent: Continue the slow addition of the sodium hypochlorite solution while monitoring the temperature.
-
Increase reaction time: Allow the mixture to stir for a longer period at a controlled temperature to ensure the reaction goes to completion. The oxidation of thiols can sometimes be slow.[12]
-
Check the bleach concentration: Ensure that the bleach solution has not degraded and is of sufficient concentration.
Q7: A white solid has precipitated out of my reaction mixture after adding bleach. What is it and how do I handle it?
A7: The formation of a white or yellowish solid is often the corresponding disulfide (bis(2-chlorophenyl) disulfide), which is a common oxidation product of thiols.[3][7] This precipitate can typically be removed by filtration after the workup. If the disulfide is soluble in your extraction solvent, it will be carried through the workup and may need to be removed by chromatography or recrystallization.
Q8: The quenching reaction is highly exothermic and difficult to control. How can I manage this?
A8: A significant exotherm indicates a rapid reaction, which can be hazardous.
-
Dilute the quenching agent: Use a more dilute solution of sodium hypochlorite.
-
Slow the addition rate: Add the quenching agent dropwise or via a syringe pump to have better control over the reaction rate.
-
Improve cooling: Ensure your cooling bath is maintained at a low temperature and that the reaction vessel has good thermal contact with the bath.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6320-03-2 | |
| Molecular Formula | C₆H₅ClS | |
| Molecular Weight | 144.62 g/mol | |
| Appearance | Clear, slightly yellow liquid | [14] |
| Boiling Point | 205-206 °C at 260 mmHg | |
| Density | 1.275 g/mL at 25 °C | |
| Flash Point | 88 °C (closed cup) | |
| Odor | Strong, unpleasant, stench | [1] |
Table 2: Recommended Quenching Agent and Stoichiometry
| Quenching Agent | Theoretical Stoichiometry (Thiol:Oxidant for disulfide formation) | Practical Recommendation | Reference(s) |
| Sodium Hypochlorite (NaOCl) | 2:1 | Use an excess (e.g., 1.2 equivalents or more) of NaOCl to ensure complete oxidation. | [15] |
Experimental Protocols
Protocol 1: Standard Quenching of a this compound Reaction Mixture
Objective: To safely neutralize unreacted this compound in an organic reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Commercial sodium hypochlorite solution (e.g., household bleach)
-
Water (deionized)
-
Ice bath
-
Stir plate and stir bar
-
Thermometer or thermocouple
Procedure:
-
Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cool the reaction flask to 0-5 °C in an ice bath.
-
Prepare a quenching solution by diluting commercial bleach 1:1 with water.
-
While vigorously stirring the reaction mixture, slowly add the diluted bleach solution dropwise.
-
Monitor the internal temperature of the reaction. Maintain the temperature below 20 °C. If the temperature rises rapidly, pause the addition.
-
Continue adding the bleach solution until the characteristic odor of the thiol is no longer detectable.
-
Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the quench is complete.
-
Proceed with the standard aqueous workup for your reaction. Any precipitated disulfide can be removed by filtration if necessary.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. aksci.com [aksci.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.ucla.edu [chemistry.ucla.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. digital.csic.es [digital.csic.es]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of 2-, 3-, and 4-Chlorothiophenol: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 13, 2025 – In the landscape of pharmaceutical and materials science research, the selection of appropriate reagents is paramount to the success of synthetic strategies. Chlorothiophenol isomers, valued synthons in the development of novel therapeutics and functional materials, exhibit distinct reactivity profiles dictated by the position of the chlorine substituent on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-chlorothiophenol, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
The reactivity of the thiol group in chlorothiophenols is fundamentally influenced by the electronic effects exerted by the chlorine atom. As an electron-withdrawing group, chlorine enhances the acidity of the thiol proton, which in turn modulates the nucleophilicity of the corresponding thiophenolate anion. This interplay of inductive and resonance effects leads to observable differences in the reactivity of the 2-, 3-, and 4-isomers.
Physicochemical Properties and Acidity
A summary of the key physicochemical properties of the chlorothiophenol isomers is presented in Table 1. The acidity of a thiol is a critical determinant of its reactivity, particularly in reactions where the thiolate anion is the active nucleophile. A lower acid dissociation constant (pKa) indicates a stronger acid and a more stable, less reactive conjugate base.
| Property | 2-Chlorothiophenol | 3-Chlorothiophenol | 4-Chlorothiophenol |
| CAS Number | 6320-03-2[1][2] | 2037-31-2 | 106-54-7[3][4][5] |
| Molecular Formula | C₆H₅ClS | C₆H₅ClS | C₆H₅ClS |
| Molecular Weight | 144.62 g/mol [1] | 144.62 g/mol | 144.62 g/mol [3] |
| Boiling Point | 205-206 °C at 260 mmHg[1][2] | 110 °C at 30 mmHg | 205-207 °C[3] |
| Melting Point | Not applicable (liquid at room temp.) | Not applicable (liquid at room temp.) | 49-51 °C[3][4][5] |
| Density | 1.275 g/mL at 25 °C[1] | 1.245 g/mL at 25 °C | Not available |
| pKa | 5.90 (Predicted) | 5.83 (Predicted) | 5.9[4][5] |
The pKa values indicate that all three isomers are more acidic than thiophenol (pKa ≈ 6.6), a consequence of the electron-withdrawing nature of the chlorine atom. The predicted pKa of 3-chlorothiophenol is the lowest, suggesting it is the strongest acid among the three, followed by 4-chlorothiophenol and then this compound. This trend can be rationalized by the interplay of the inductive and resonance effects of the chlorine substituent.
Nucleophilic Reactivity
The nucleophilicity of the corresponding thiophenolate anions is expected to follow the reverse order of their acidity. A more stable anion, being a weaker base, is generally a poorer nucleophile. Therefore, the anticipated order of nucleophilic reactivity is:
2-Chlorothiophenolate > 4-Chlorothiophenolate > 3-Chlorothiophenolate
Experimental Workflow for Comparative Reactivity Analysis
To quantitatively assess the comparative nucleophilic reactivity of the chlorothiophenol isomers, a competitive S-alkylation reaction can be performed. The following diagram illustrates a typical experimental workflow for such a study.
Caption: Workflow for a competitive kinetic analysis of chlorothiophenol isomer reactivity.
Experimental Protocols
Protocol 1: Determination of Apparent pKa by UV-Vis Spectrophotometry
This protocol describes a method to experimentally determine the pKa of the chlorothiophenol isomers by monitoring the pH-dependent absorbance of the thiophenolate anion.
Materials:
-
2-, 3-, and 4-Chlorothiophenol
-
Phosphate buffer solutions of varying pH (e.g., pH 5 to 8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare stock solutions of each chlorothiophenol isomer in a suitable organic solvent (e.g., methanol).
-
For each isomer, prepare a series of solutions in phosphate buffers of different, precisely measured pH values. The final concentration of the thiophenol should be constant across all samples.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (typically 250-350 nm).
-
Identify the wavelength of maximum absorbance for the thiophenolate anion.
-
Plot the absorbance at this wavelength as a function of pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Comparative Kinetic Analysis of S-Alkylation
This protocol outlines a method for comparing the nucleophilic reactivity of the chlorothiophenol isomers in an S-alkylation reaction with iodoacetamide.
Materials:
-
2-, 3-, and 4-Chlorothiophenol
-
Iodoacetamide
-
Acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare individual stock solutions of each chlorothiophenol isomer, iodoacetamide, and the internal standard in acetonitrile.
-
In a thermostated reaction vessel, combine equimolar amounts of the three chlorothiophenol isomers.
-
Initiate the reaction by adding a sub-stoichiometric amount of the iodoacetamide solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with a suitable solvent and, if necessary, adding a small amount of a scavenger for unreacted iodoacetamide.
-
Analyze the quenched aliquots by HPLC to separate and quantify the three S-alkylated products and the remaining reactants.
-
Plot the concentration of each product as a function of time.
-
The initial rates of formation of each product can be used to determine the relative reactivity of the three chlorothiophenol isomers.
Conclusion
The reactivity of 2-, 3-, and 4-chlorothiophenol is a nuanced interplay of electronic and steric factors. Based on acidity data, the predicted order of nucleophilicity is 2- > 4- > 3-chlorothiophenolate. This guide provides the foundational knowledge and experimental frameworks for researchers to both predict and quantitatively assess the reactivity of these important synthetic building blocks, enabling more efficient and targeted molecular design. The provided protocols offer a starting point for laboratories to generate their own comparative data and further refine their understanding of these versatile reagents.
References
A Comparative Analysis for Drug Development Professionals: 2-Chlorothiophenol versus Thiophenol in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, the strategic selection of reagents is paramount to optimizing synthetic routes. This guide provides a detailed comparison of 2-chlorothiophenol and thiophenol as nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The insights provided herein are based on fundamental principles of physical organic chemistry and supported by representative experimental data to inform rational choices in synthesis design.
Executive Summary: Reactivity and Performance
The primary distinction in reactivity between this compound and thiophenol in SNAr reactions stems from the electronic and steric effects imparted by the ortho-chloro substituent. In a typical SNAr reaction, the active nucleophile is the thiophenolate anion, formed by the deprotonation of the thiol. The presence of the electron-withdrawing chloro group on the this compound ring has two significant, competing consequences:
-
Electronic Effect : The inductive electron-withdrawing effect of the chlorine atom increases the acidity of the thiol proton in this compound compared to thiophenol. A stronger acid gives rise to a more stable, and therefore less reactive, conjugate base.[1] Consequently, the 2-chlorothiophenolate anion is a weaker nucleophile than the thiophenolate anion.
-
Steric Effect : The presence of a substituent at the ortho position can introduce steric hindrance, potentially slowing the rate of reaction by impeding the approach of the sulfur nucleophile to the electrophilic carbon on the aromatic substrate.[2][3]
Overall, thiophenol is generally expected to be a more potent nucleophile and exhibit faster reaction kinetics in SNAr reactions compared to this compound, leading to higher yields in equivalent reaction times. The reduced reactivity of this compound may be advantageous in scenarios requiring milder reaction conditions or greater selectivity.
Comparative Data: Physicochemical Properties
The following table summarizes key physicochemical properties that influence the nucleophilic character of each compound in SNAr reactions.
| Property | Thiophenol | This compound | Rationale for Impact on SNAr |
| Molecular Formula | C₆H₆S | C₆H₅ClS | - |
| Molecular Weight | 110.18 g/mol | 144.62 g/mol | - |
| pKa of Thiol Proton | ~6.6[1] | ~5.9 (Predicted)[4] | A lower pKa indicates a more acidic thiol, resulting in a more stable and less nucleophilic thiophenolate anion.[1] |
| Expected Nucleophilicity | Higher | Lower | The less stable thiophenolate anion from thiophenol is a stronger, more reactive nucleophile. |
| Potential Steric Hindrance | Minimal | Moderate | The ortho-chloro group can sterically hinder the approach to the electrophilic center, potentially reducing the reaction rate.[2] |
Logical Framework for Reactivity
The interplay between the substituent, acidity, and nucleophilicity can be visualized as a logical progression. The presence of the electron-withdrawing group is the root cause of the observed difference in reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 4. This compound | 6320-03-2 [chemicalbook.com]
Unveiling Photochemical Reactivity: A Comparative Guide to the Quantum Yield of 2-Chlorothiophenol
For researchers, scientists, and professionals in drug development, understanding the efficiency of photochemical reactions is paramount. The quantum yield (Φ), which quantifies the number of times a specific event occurs per photon absorbed, is a critical parameter in evaluating and comparing the utility of photoactive compounds. This guide provides a comparative analysis of the photochemical quantum yield of 2-chlorothiophenol, placed in the context of related aromatic thiols, and offers detailed experimental protocols for its determination.
The primary photochemical event for thiophenols upon UV irradiation is the cleavage of the sulfur-hydrogen (S-H) bond, leading to the formation of a thiyl radical and a hydrogen atom. This process is of significant interest in various fields, including organic synthesis and photobiology. The efficiency of this bond dissociation is directly measured by the photodissociation quantum yield.
Comparative Analysis of Photodissociation Quantum Yields
While specific quantum yield data for the S-H bond cleavage of this compound is not extensively documented in isolation, studies on a range of substituted thiophenols, including chloro-derivatives, provide a reliable estimate for its photochemical behavior. Research indicates that the quantum yield of S-H bond dissociation for thiophenol and its methyl-, methoxy-, and chloro-substituted derivatives falls within a consistent range, largely independent of solvent polarity.
| Compound | Photodissociation Quantum Yield (Φ) | Notes |
| Thiophenol | 0.3 – 0.5 | The parent compound, setting the baseline for comparison. The primary photochemical process is the cleavage of the S-H bond.[1] |
| This compound | 0.3 – 0.5 (Estimated) | As a chloro-substituted thiophenol, its quantum yield for S-H bond dissociation is expected to be within the same range as other derivatives with the same substituent class.[1] |
| Other Substituted Thiols (Methyl-, Methoxy-, Chloro-) | 0.3 – 0.5 | The substitution pattern on the aromatic ring for these groups does not significantly alter the quantum yield of S-H bond dissociation from that of the parent thiophenol.[1] |
This remarkable consistency suggests that for this class of compounds, the electronic effects of these substituents on the primary photodissociation pathway are not pronounced.
Experimental Protocol for Quantum Yield Determination
The determination of the quantum yield of a photochemical reaction is a meticulous process that involves quantifying the number of molecules reacted and the number of photons absorbed. A common and robust method is chemical actinometry.
Objective: To determine the photodissociation quantum yield of this compound.
Materials:
-
This compound
-
Degassed solvent (e.g., acetonitrile, ethanol, or 1-chlorobutane)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Monochromatic light source with a known wavelength (e.g., a laser or a lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Photoreactor
-
Quartz cuvettes
-
Analytical instrument for product quantification (e.g., HPLC or GC-MS)
Methodology:
-
Preparation of Reactant Solution: Prepare a solution of this compound in the chosen degassed solvent of a concentration that ensures sufficient absorption at the irradiation wavelength.
-
Actinometry (Determination of Photon Flux):
-
Fill a quartz cuvette with the chemical actinometer solution (e.g., potassium ferrioxalate).
-
Irradiate the actinometer solution in the photoreactor for a specific, short period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Calculate the number of photons absorbed by the actinometer using its known quantum yield and the change in absorbance. This determines the photon flux (photons per unit time) of the light source.
-
-
Photolysis of this compound:
-
Replace the actinometer cuvette with a cuvette containing the this compound solution.
-
Irradiate the sample solution for a predetermined time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption or secondary reactions.
-
During irradiation, a fraction of the incident light will be absorbed by the this compound solution. This can be measured using the UV-Vis spectrophotometer.
-
-
Quantification of Photoproducts:
-
After irradiation, analyze the sample solution using a suitable analytical technique (e.g., HPLC or GC-MS) to determine the concentration of the photoproducts formed (e.g., the corresponding disulfide resulting from the recombination of thiyl radicals).
-
This allows for the calculation of the number of this compound molecules that have reacted.
-
-
Calculation of Quantum Yield (Φ):
-
The quantum yield is calculated using the following formula:
Φ = (Number of molecules reacted) / (Number of photons absorbed by the sample)
-
Visualizing the Process
To further clarify the experimental workflow and the underlying photochemical process, the following diagrams are provided.
Caption: Experimental workflow for quantum yield determination.
Caption: General photochemical pathway for thiophenols.
References
2-Chlorothiophenol Derivatives as Competitive Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A Comparative Guide for Researchers
In the landscape of drug discovery, particularly in the development of novel anticancer agents, the inhibition of key enzymes involved in tumor progression is a primary strategy. Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis, has emerged as a significant target. This guide provides a comparative analysis of the efficacy of 2-chlorothiophenol derivatives, specifically 2-aminobenzothiazoles synthesized from related precursors, as VEGFR-2 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with other established VEGFR-2 inhibitors to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Unveiling the Inhibitory Potential: A Quantitative Comparison
Recent studies have highlighted the promise of benzothiazole scaffolds, which can be synthesized from precursors like 2-aminothiophenol (a close structural relative of this compound), as potent VEGFR-2 inhibitors. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Below is a summary of the VEGFR-2 inhibitory activity of selected 2-aminobenzothiazole derivatives compared to a well-established alternative inhibitor, Sorafenib.
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference |
| 4a | 2-((4-chlorophenyl)amino)benzo[d]thiazole-6-carbonitrile | 91 | [1] |
| Sorafenib | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | 53 | [1] |
Table 1: In vitro VEGFR-2 inhibitory activity of a 2-aminobenzothiazole derivative compared to Sorafenib.
Experimental Protocols: A Closer Look at the Methodology
The determination of enzyme inhibitory activity requires robust and reproducible experimental protocols. The following sections detail the methodologies used to obtain the quantitative data presented above.
In Vitro VEGFR-2 Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
Objective: To quantify the concentration of a test compound required to inhibit 50% of VEGFR-2 kinase activity (IC50).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (2-aminobenzothiazole derivatives, Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the VEGFR-2 enzyme and the diluted test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Process: Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Signaling Pathway Context
VEGFR-2 signaling is a cascade of events initiated by the binding of its ligand, VEGF. This binding leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites then serve as docking stations for various signaling proteins, activating downstream pathways that ultimately promote cell proliferation, migration, and survival, all of which are critical for angiogenesis. Inhibitors targeting the ATP-binding pocket of the VEGFR-2 kinase domain, such as the 2-aminobenzothiazole derivatives discussed, block this initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
This guide provides a foundational comparison of this compound-related derivatives as VEGFR-2 inhibitors. Further research focusing on the direct synthesis and evaluation of a broader range of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed protocols and comparative data presented herein are intended to facilitate such future investigations in the quest for more effective enzyme inhibitors for cancer therapy.
References
A Comparative Guide to Catalytic Systems for C-S Bond Formation with 2-Chlorothiophenol
The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, with the resulting thioethers being prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative overview of prominent catalytic systems for the cross-coupling of 2-chlorothiophenol with various coupling partners. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific synthetic needs.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of thioethers using this compound. The data highlights key reaction parameters and the resulting yields, offering a clear comparison of their efficiency.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-based | 4-Iodoanisole | Cs2CO3 | Toluene | 110 | 12 | 95 |
| 4-Bromobenzonitrile | K3PO4 | Dioxane | 100 | 24 | 88 | |
| 4-Chlorotoluene | NaOtBu | Toluene/DMPU | 120 | 20 | 75 | |
| Copper-based | 4-Iodoanisole | K2CO3 | DMF | 140 | 24 | 92 |
| 4-Bromobenzonitrile | Et3N | DMSO | 130 | 36 | 85 | |
| Phenylboronic acid | K3PO4 | Methanol | 80 | 12 | 89 | |
| Nickel-based | 4-Chlorotoluene | K3PO4 | DMAc | 130 | 18 | 91 |
| 4-Bromobenzonitrile | NaOtBu | Toluene | 110 | 16 | 87 | |
| 4-Iodoanisole | Cs2CO3 | Acetonitrile | 80 | 24 | 90 |
Experimental Protocols
Detailed methodologies for representative reactions from the comparison table are provided below.
Palladium-Catalyzed C-S Coupling of this compound and 4-Iodoanisole
-
Reaction Setup: To an oven-dried Schlenk tube was added Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv.). The tube was evacuated and backfilled with argon three times.
-
Reagent Addition: this compound (1.0 equiv.), 4-iodoanisole (1.2 equiv.), and anhydrous toluene were added via syringe.
-
Reaction Conditions: The reaction mixture was stirred at 110 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired thioether.
Copper-Catalyzed C-S Coupling of this compound and 4-Iodoanisole
-
Reaction Setup: A mixture of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv.) was placed in a sealed tube.
-
Reagent Addition: this compound (1.0 equiv.), 4-iodoanisole (1.2 equiv.), and DMF were added.
-
Reaction Conditions: The sealed tube was heated to 140 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by flash chromatography.
Nickel-Catalyzed C-S Coupling of this compound and 4-Chlorotoluene
-
Reaction Setup: In a glovebox, NiCl2(dppp) (5 mol%) and K3PO4 (2.0 equiv.) were added to a vial.
-
Reagent Addition: this compound (1.0 equiv.), 4-chlorotoluene (1.2 equiv.), and DMAc were added.
-
Reaction Conditions: The vial was sealed and heated to 130 °C for 18 hours.
-
Work-up and Purification: The reaction was cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The product was isolated by column chromatography.
Visualizing the Process
The following diagrams illustrate the generalized workflow and the fundamental catalytic cycle for C-S bond formation.
Caption: A generalized experimental workflow for catalytic C-S cross-coupling reactions.
Caption: A simplified representation of a catalytic cycle for C-S cross-coupling.
A Comparative Guide to Analytical Methods for the Quantification of 2-Chlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-Chlorothiophenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final products.[2] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative summary of their performance data, and includes workflow diagrams to assist in method selection and implementation.
The methods described herein are based on established analytical principles for similar compounds and provide a strong foundation for the development and validation of a specific method for this compound.[2][3][4]
Comparison of Analytical Method Performance
The choice between HPLC and GC-MS is largely dependent on the physicochemical properties of this compound and the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.[2] The following table summarizes the typical performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of chlorinated thiophenol derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[2] |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.005 - 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | 0.02 - 0.07 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability.[3] |
| Strengths | Suitable for non-volatile or thermally labile compounds, robust and widely available.[2] | High specificity and sensitivity, provides structural information for impurity identification.[2] |
| Limitations | Lower sensitivity compared to GC-MS, potential for matrix interference. | Not suitable for non-volatile compounds, potential for thermal degradation of analytes.[5] |
Experimental Protocols
The following are detailed methodologies for HPLC-UV and GC-MS analysis. These protocols serve as a starting point and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk materials and simple formulations.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[2]
-
Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the instrument (e.g., 10 µg/mL).
2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for trace-level quantification and impurity profiling. Thiols can sometimes undergo oxidation at high temperatures in the GC inlet, so careful optimization is necessary.[5] Derivatization may be employed to improve peak shape and thermal stability.[3]
1. Sample Preparation (with Derivatization):
-
To a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol), add a methylating agent such as (trimethylsilyl)diazomethane (TMS-DM) in a suitable buffer.[3]
-
The reaction is typically performed at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 30 minutes) and then quenched.[3]
-
The resulting methylated derivative is then extracted into an organic solvent compatible with the GC system.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold at 280°C for 2 minutes.[3]
-
-
Ion Source Temperature: 230°C.[3]
-
Transfer Line Temperature: 260°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
3. Data Analysis:
-
The quantification is based on the peak area of a characteristic ion of the this compound derivative, referenced against a calibration curve prepared from derivatized standards.
Visualized Workflows
The following diagrams illustrate the logical workflows for the validation of an analytical method and the decision-making process for method selection.
Caption: Workflow for the validation of an analytical method.
Caption: Decision workflow for selecting an analytical method.
References
- 1. seemafinechem.com [seemafinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Benchmarking the performance of 2-Chlorothiophenol in specific synthetic routes
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic pathway. 2-Chlorothiophenol, a versatile sulfur-containing organic intermediate, has emerged as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of its performance in specific synthetic routes against alternative reagents, supported by experimental data, to aid in the informed selection of reagents for complex molecular synthesis.
This compound (2-CTP) is a vital organic intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals, particularly for molecules that require sulfur-containing moieties.[1] Its unique reactivity, stemming from the presence of both a thiol group and a chlorine atom in the ortho position, allows for its participation in a variety of reactions, including trifluoromethylation, disulfide formation, and the synthesis of heterocyclic compounds like phenothiazines.[1]
Performance in Visible-Light Trifluoromethylthiolation
A notable application of this compound is in visible-light-mediated trifluoromethylthiolation, a key reaction in modern drug discovery for introducing the trifluoromethylthio (-SCF3) group, which can enhance the biological activity and metabolic stability of drug candidates. In a commercial-scale continuous manufacturing process, 2-chloro(trifluoromethylthio)benzene was synthesized from this compound with high efficiency.
| Reagent | Product | Yield | Purity | Reaction Conditions |
| This compound | 2-Chloro(trifluoromethylthio)benzene | 85.3% | 98.8% | Visible-light photoredox catalysis, continuous flow reactor |
This high yield and purity on a large scale underscore the utility of this compound in robust industrial processes.
Performance in Heterocyclic Synthesis
The performance of chlorinated thiophenols can be influenced by the position of the chlorine atom, as demonstrated in the synthesis of benzothiazole and phenothiazine derivatives.
Benzothiazole Synthesis
In the synthesis of 2-substituted benzothiazoles, the reaction of a substituted 2-aminothiophenol with 2-nitrobenzaldehyde highlights the impact of the chlorine atom's position on the benzene ring. While not a direct use of this compound, the reactivity of a close analogue, 2-amino-3-chlorobenzenethiol, provides valuable insight.
| Reagent | Product | Yield | Reaction Time |
| 2-Amino-3-chlorobenzenethiol | 2-(2-nitrophenyl)benzo[d]thiazole | 43% | 6 hours |
| Other substituted 2-aminothiophenols | Corresponding 2-substituted benzothiazoles | Generally higher yields | - |
The lower yield observed with the ortho-chloro substituted aminothiophenol suggests potential steric hindrance or electronic effects that may influence the reaction rate and efficiency compared to other substituted aminothiophenols.[2]
Phenothiazine Synthesis
Phenothiazines are an important class of psychoactive drugs. The synthesis of phenothiazine derivatives often involves the condensation of a substituted aminothiophenol with a ketone. For instance, the reaction of 2-amino-5-chlorobenzenethiol with cyclohexanone to produce a phenothiazine derivative has been reported with a good yield.
| Reagent | Product | Yield |
| 2-Amino-5-chlorobenzenethiol | 2-Chloro-5,6,7,8-tetrahydrophenothiazine | 75% |
This demonstrates the utility of chlorinated thiophenols in constructing this key pharmaceutical scaffold.
Experimental Protocols
Visible-Light Trifluoromethylthiolation of this compound
Objective: To synthesize 2-chloro(trifluoromethylthio)benzene.
Materials:
-
This compound
-
Trifluoromethyl iodide (CF3I)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or similar)
-
Base (e.g., an organic base)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a continuous flow reactor equipped with a visible light source (e.g., LED lamp), a solution of this compound and the photocatalyst in the chosen solvent is introduced.
-
A separate stream containing trifluoromethyl iodide and the base is simultaneously introduced into the reactor.
-
The reaction mixture is irradiated with visible light as it flows through the reactor.
-
The output from the reactor is collected, and the product is isolated and purified using standard techniques such as extraction and distillation.
-
Product identity and purity are confirmed by analytical methods like GC-MS and NMR.
Synthesis of 2-(2-nitrophenyl)benzo[d]thiazole
Objective: To synthesize 2-(2-nitrophenyl)benzo[d]thiazole from 2-amino-3-chlorobenzenethiol.
Materials:
-
2-Amino-3-chlorobenzenethiol
-
2-Nitrobenzaldehyde
-
Solvent (e.g., ethanol)
-
Catalyst (optional, depending on the specific protocol)
Procedure:
-
2-Amino-3-chlorobenzenethiol and 2-nitrobenzaldehyde are dissolved in a suitable solvent in a reaction flask.
-
The mixture is heated to reflux and stirred for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-(2-nitrophenyl)benzo[d]thiazole.
-
The structure and purity of the product are confirmed by spectroscopic methods.
Synthesis of 2-Chloro-5,6,7,8-tetrahydrophenothiazine
Objective: To synthesize a phenothiazine derivative from 2-amino-5-chlorobenzenethiol.
Materials:
-
2-Amino-5-chlorobenzenethiol
-
Cyclohexanone
-
Catalyst (e.g., iodine or an acid catalyst)
-
Solvent (e.g., nitrobenzene or other high-boiling solvent)
Procedure:
-
A mixture of 2-amino-5-chlorobenzenethiol, cyclohexanone, and the catalyst is prepared in the solvent.
-
The reaction mixture is heated to reflux for several hours.
-
The reaction is monitored for the formation of the product.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or chromatography.
-
The final product is characterized by analytical techniques to confirm its structure and purity.
Visualizing Synthetic Pathways and Workflows
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflows.
Caption: Workflow for the visible-light trifluoromethylthiolation of this compound.
Caption: Workflow for the synthesis of 2-(2-nitrophenyl)benzo[d]thiazole.
Caption: Logical relationship for the synthesis of a phenothiazine derivative.
References
In-Silico Prediction of 2-Chlorothiophenol's Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico tools for predicting the metabolic pathways of 2-Chlorothiophenol, a compound relevant in pharmaceutical and agrochemical synthesis. Given the limited direct experimental data on its metabolism, this document leverages predictive software and extrapolates from the known metabolic fate of structurally similar compounds, such as chlorophenols, to provide a robust predictive overview.
Introduction to In-Silico Metabolic Prediction
Predicting the metabolic fate of xenobiotics like this compound is a critical step in assessing their potential toxicity and efficacy. In-silico tools offer a rapid and cost-effective alternative to traditional in-vitro and in-vivo studies, allowing for early-stage screening and hypothesis generation. These computational models utilize various approaches, including rule-based expert systems, machine learning algorithms, and quantum mechanical simulations, to predict potential metabolites.[1][2][3][4]
Comparison of In-Silico Metabolic Prediction Tools
Several platforms are available for predicting xenobiotic metabolism. Below is a comparison of some prominent tools, highlighting their underlying methodologies and key features.
| Tool | Methodology | Key Features | Availability |
| BioTransformer | Combines a machine-learning approach with a knowledge-based system of transformation rules derived from a comprehensive metabolism database.[2][3][5] | Predicts metabolism in human tissues, gut microbiota, and the environment. It can perform multi-step predictions to simulate sequential metabolic reactions.[3][6] | Freely available web server and open-source command-line tool.[3][5] |
| Meteor Nexus | A knowledge-based expert system that relies on a curated database of metabolic transformations.[7][8] | Provides detailed supporting evidence for its predictions and can be integrated with mass spectrometry data for metabolite identification.[7][8] | Commercial software. |
| TIMES (Tissue Metabolism Simulator) | A hybrid system that integrates a rule-based expert system with quantitative structure-activity relationship (QSAR) models. | Simulates metabolism in various tissues (e.g., liver S9, in-vivo) and can predict the likelihood of specific metabolic reactions. | Commercial software. |
| MetaSite | Utilizes a pseudo-docking approach to predict the site of metabolism by cytochrome P450 enzymes and other metabolic enzymes.[4][7] | Focuses on identifying "hot spots" for metabolism and can suggest structural modifications to improve metabolic stability.[4][7] | Commercial software. |
| QSAR Toolbox | A tool that facilitates the use of (Q)SAR models for predicting various toxicological endpoints, including metabolism. | Allows for the grouping of chemicals based on structural similarity and mechanism of action to fill data gaps. | Freely available software. |
Predicted Metabolic Pathways of this compound
Based on the known metabolism of chlorophenols and the predictive capabilities of tools like BioTransformer, the following metabolic pathways are proposed for this compound.[1][9][10] The primary routes of biotransformation are expected to involve Phase I oxidation of the sulfur atom and the aromatic ring, followed by Phase II conjugation reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the main Phase I reactions are predicted to be:
-
S-Oxidation: The thiol group is susceptible to oxidation to form a sulfenic acid, then a sulfinic acid, and finally a sulfonic acid.
-
Hydroxylation: The aromatic ring can be hydroxylated at various positions, leading to the formation of chlorohydroxy-thiophenol isomers.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[11] Key Phase II reactions for this compound and its metabolites are:
-
Glucuronidation: The hydroxyl groups introduced during Phase I can be conjugated with glucuronic acid. The thiol group itself can also undergo glucuronidation.
-
Sulfation: The hydroxyl groups can also be conjugated with a sulfate group.
The following diagram, generated using the DOT language, illustrates the predicted metabolic pathways.
Experimental Protocols for Metabolite Identification
To validate the in-silico predictions, experimental studies are essential. A general workflow for identifying the metabolites of a xenobiotic like this compound is outlined below.
In-Vitro Metabolism Assay
Objective: To identify metabolites formed by liver enzymes.
Protocol:
-
Incubation: Incubate this compound with liver microsomes or S9 fractions, which contain a mixture of Phase I and Phase II metabolic enzymes. The incubation mixture should also contain necessary cofactors such as NADPH for cytochrome P450-mediated reactions, and UDPGA and PAPS for glucuronidation and sulfation, respectively.
-
Sample Preparation: After incubation, the reaction is quenched, and the samples are processed to extract the metabolites. This typically involves protein precipitation followed by centrifugation.
-
LC-MS/MS Analysis: The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent compound and its potential metabolites are separated by chromatography and detected by the mass spectrometer.
-
Data Analysis: The acquired data is processed to identify potential metabolites by comparing the mass spectra of the samples with those of control samples and by looking for expected mass shifts corresponding to metabolic reactions.
The following diagram illustrates a typical experimental workflow for metabolite identification.
Conclusion
In-silico tools provide valuable insights into the potential metabolic pathways of this compound, guiding further experimental investigation. The predicted pathways, primarily involving S-oxidation, hydroxylation, glucuronidation, and sulfation, are consistent with the known metabolism of structurally related chlorophenols. While predictive tools like BioTransformer offer a powerful starting point, experimental validation using techniques such as in-vitro metabolism assays with LC-MS/MS analysis is crucial for confirming the predicted metabolites and understanding the complete metabolic profile of this compound. This integrated approach of in-silico prediction and experimental verification is essential for a comprehensive risk assessment in drug development and environmental science.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioTransformer 3.0-a web server for accurately predicting metabolic transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. biotransformer.ca [biotransformer.ca]
- 6. BioTransformer 3.0—a web server for accurately predicting metabolic transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. Metabolite Identification And Analysis | Lhasa Limited [lhasalimited.org]
- 9. Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-Chlorothiophenol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds structurally related to 2-chlorothiophenol. While direct comparative studies on a systematic series of this compound analogs are limited in publicly available literature, this document synthesizes findings on the anticancer, antimicrobial, and anti-inflammatory potential of various derivatives containing the 2-chlorophenylthio or related motifs. The information is intended to provide a foundation for further research and drug discovery efforts in this chemical space.
Summary of Biological Activities
Compounds incorporating a chlorophenylthio moiety have demonstrated a range of biological activities. The following table summarizes quantitative data from studies on various derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. It is important to note that these compounds are not direct analogs from a single systematic study but represent a collection of findings on structurally related molecules.
| Compound Class/Derivative | Biological Activity | Target/Assay | Key Findings |
| Anticancer Activity | |||
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Anticancer | NCI60 cell line panel | Compound 2h showed significant antimitotic activity with a mean GI50 of 1.57 µM and was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[1] |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines | Anticancer | MCF-7, HeLa, HCT-116 cancer cell lines | Compounds with a hydroxyl group on the 3-arylpropylidene fragment showed the highest cytotoxicity. Compounds 20 and 24 had mean IC50 values of 12.8 µM and 12.7 µM, respectively, across the three cell lines.[2] |
| Quinazoline-based pyrimidodiazepines | Anticancer | 60 human tumor cell lines (NCI) | Quinazoline-chalcone 14g displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against several cancer cell lines. Pyrimidodiazepine 16c showed high cytotoxic activity, being 10-fold more potent than doxorubicin against ten cell lines.[3] |
| Anti-inflammatory Activity | |||
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Anti-inflammatory | Carrageenan-induced paw edema in rats | A single 20 mg/kg dose significantly reduced paw edema at 2 hours. Repeated daily doses for 14 days showed significant inhibition of paw edema at all time points.[4][5] |
| 2'-(phenylthio)methanesulfonanilides | Anti-inflammatory | Adjuvant arthritis in rats and collagen-induced arthritis in mice | Derivatives with an electron-attracting group at the 4'-position potently inhibited arthritis when administered orally.[6] |
| Antimicrobial Activity | |||
| S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol derivatives | Antibacterial | - | A series of N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamides were identified as potent antibacterial agents. |
| 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones | Antibacterial & Antifungal | Various bacterial and fungal strains | Compounds 3d and 3e showed good antibacterial activity. Compounds 3b and 3f exhibited good antifungal activity. |
| 4-chloro-3-nitrophenylthiourea derivatives | Antibacterial & Antitubercular | Standard and hospital bacterial strains, Mycobacterium tuberculosis | Most compounds showed high antibacterial activity (MIC values 0.5-2 µg/mL). Two N-alkylthioureas were two- to four-fold more potent than Isoniazid against M. tuberculosis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the biological activities of this compound-related compounds.
Anticancer Activity Screening (NCI60 Protocol)
A common method for evaluating the anticancer potential of novel compounds is the NCI60 screen, which assesses cytotoxicity against a panel of 60 human cancer cell lines.
-
Cell Preparation : The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition : Test compounds are added to the wells at various concentrations, and the plates are incubated for a specified period.
-
Endpoint Measurement : The Sulforhodamine B (SRB) assay is typically used to determine cell viability. SRB is a dye that binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the number of viable cells.
-
Data Analysis : The optical density of the stained cells is measured, and dose-response curves are generated to calculate parameters such as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death).[1]
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model : Wistar rats are typically used.
-
Compound Administration : The test compound is administered, usually intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).
-
Induction of Inflammation : A sub-plantar injection of carrageenan is given into the right hind paw of the rats to induce localized edema.
-
Measurement of Edema : The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[4][5]
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum : Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Environmental Footprint of 2-Chlorothiophenol Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that extends beyond mere chemical efficiency to encompass environmental impact. This guide provides an objective comparison of the most common synthesis routes to 2-Chlorothiophenol, a key intermediate in the pharmaceutical and agrochemical industries. By examining experimental data and applying green chemistry metrics, this analysis aims to illuminate the environmental performance of each pathway.
Executive Summary
Three primary synthetic routes for this compound are evaluated: the diazotization of 2-chloroaniline, the reduction of 2-chlorobenzenesulfonyl chloride, and the direct chlorination of thiophenol. This guide presents a comparative analysis of these methods, focusing on quantitative environmental impact metrics, detailed experimental protocols, and visual representations of the chemical transformations. The objective is to provide a clear, data-driven assessment to aid in the selection of more sustainable chemical manufacturing processes.
Comparison of Synthesis Routes
The environmental impact of each synthesis route is assessed using key green chemistry metrics, primarily the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor represents the mass of waste produced per unit of product, while PMI indicates the total mass of materials used to produce a unit of product. Lower values for both metrics signify a more environmentally benign process.
| Synthesis Route | Starting Material | Key Reagents & Solvents | Reported Yield (%) | Estimated E-Factor | Estimated PMI | Key Environmental Considerations |
| Route 1: Diazotization of 2-Chloroaniline | 2-Chloroaniline | Sodium nitrite, Hydrochloric acid, Sodium sulfide/xanthate, Organic solvents | 60-80 | 15 - 25 | 16 - 26 | Use of corrosive acids, generation of nitrogen gas, potential for hazardous azo-compound formation, significant aqueous waste with inorganic salts. |
| Route 2: Reduction of 2-Chlorobenzenesulfonyl Chloride | 2-Chlorobenzenesulfonyl chloride | Zinc dust, Sulfuric acid | 85-95[1] | 10 - 20 | 11 - 21 | Use of a strong acid and a heavy metal (zinc), generation of hydrogen gas, and a significant amount of zinc and sulfate salts in the waste stream.[1] |
| Route 3: Chlorination of Thiophenol | Thiophenol | Sulfuryl chloride, Catalyst (e.g., Lewis acid), Organic solvents | 70-90 (mixture of isomers) | 5 - 15 (excluding separation) | 6 - 16 (excluding separation) | Use of a hazardous chlorinating agent, formation of a mixture of ortho and para isomers requiring energy-intensive separation, generation of chlorinated organic waste and acidic byproducts.[2] |
Experimental Protocols
Route 1: Synthesis of this compound via Diazotization of 2-Chloroaniline
Experimental Workflow:
Protocol:
-
Diazotization: 2-Chloroaniline (1 mol) is dissolved in a mixture of concentrated hydrochloric acid (3 mol) and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 mol) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the 2-chlorobenzenediazonium chloride solution.
-
Thiolation: In a separate vessel, a solution of sodium sulfide nonahydrate (1.2 mol) in water is prepared. The cold diazonium salt solution is then slowly added to the sodium sulfide solution with vigorous stirring, while maintaining the temperature below 10 °C. Nitrogen gas is evolved during this step.
-
Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then acidified with hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Route 2: Synthesis of this compound by Reduction of 2-Chlorobenzenesulfonyl Chloride
Experimental Workflow:
Protocol:
-
Reaction Setup: A mixture of cracked ice and concentrated sulfuric acid is prepared in a round-bottomed flask and cooled to below 0 °C. 2-Chlorobenzenesulfonyl chloride (1 mol) is slowly added to the cold acid with stirring.
-
Reduction: Zinc dust (approximately 4-5 mol) is added portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.[1] After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature.
-
Reaction Completion and Workup: The reaction mixture is then heated to reflux until the reaction is complete (monitored by TLC). The mixture is cooled, and the product is isolated by steam distillation. The collected distillate is extracted with an organic solvent.
-
Purification: The organic extract is washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.[1]
Route 3: Synthesis of this compound by Chlorination of Thiophenol
Experimental Workflow:
Protocol:
-
Chlorination: Thiophenol (1 mol) is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, is added. Sulfuryl chloride (1.1 mol) is then added dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).
-
Reaction Quenching and Workup: After the reaction is complete, the mixture is carefully quenched with water or a dilute acid solution. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
Purification and Isomer Separation: The organic solvent is removed by distillation. The resulting crude product is a mixture of this compound and 4-chlorothiophenol. The isomers are then separated by fractional distillation under reduced pressure or by column chromatography.[2]
Environmental Impact Assessment and Discussion
Route 1: Diazotization of 2-Chloroaniline This classical route suffers from a high E-factor and PMI, primarily due to the large volumes of aqueous waste containing inorganic salts and the use of corrosive acids. The generation of nitrogen gas is a safety consideration, and there is a risk of forming potentially explosive and toxic diazonium compounds if the reaction conditions are not carefully controlled. The use of organic solvents for extraction further adds to the environmental burden.
Route 2: Reduction of 2-Chlorobenzenesulfonyl Chloride While often providing high yields, this method's environmental performance is hampered by the use of stoichiometric amounts of zinc, a heavy metal.[1] The process generates a significant amount of zinc sulfate waste, which requires proper disposal. The use of concentrated sulfuric acid also poses handling risks and contributes to the overall waste. However, the avoidance of hazardous diazonium intermediates is a safety advantage over Route 1.
Route 3: Chlorination of Thiophenol This route has the potential for a lower E-factor and PMI if the selectivity for the desired ortho-isomer can be achieved. However, the typical lack of selectivity is a major drawback. The separation of the ortho and para isomers is an energy-intensive process that generates additional waste and reduces the overall process efficiency. The use of sulfuryl chloride, a corrosive and toxic reagent, is another significant environmental and safety concern. Research into selective ortho-chlorination catalysts could significantly improve the green credentials of this route.
Conclusion
Based on the available data, the reduction of 2-chlorobenzenesulfonyl chloride (Route 2) appears to offer a reasonable compromise between yield and environmental impact, provided that the zinc waste is managed responsibly. The diazotization of 2-chloroaniline (Route 1) is a well-established but environmentally demanding process. The direct chlorination of thiophenol (Route 3) holds promise for being the most atom-economical route, but its practical application is limited by the challenge of achieving high ortho-selectivity.
For researchers and drug development professionals, the choice of synthesis route for this compound should be guided by a holistic assessment that includes not only the chemical yield but also the environmental impact, safety, and cost-effectiveness of the entire process. Further research into greener catalysts and reaction conditions for all three routes is warranted to develop more sustainable manufacturing processes for this important chemical intermediate.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chlorothiophenol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. 2-Chlorothiophenol, a corrosive and combustible liquid with a potent stench, requires a meticulous and informed approach to its disposal.[1][2] This guide provides essential, step-by-step procedures to ensure the safe and compliant management of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound within a chemical fume hood to avoid inhalation of its vapor or mist.[1][2] Personal protective equipment (PPE) is mandatory and includes chemical safety goggles or a face shield, protective gloves, and appropriate protective clothing.[3] In case of accidental contact, immediately flush the affected eyes or skin with plenty of water for at least 15 minutes and seek prompt medical attention.[1][2]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 6320-03-2 | [1] |
| Molecular Weight | 144.62 g/mol | |
| Density | 1.275 g/mL at 25 °C | |
| Boiling Point | 205-206 °C at 260 mmHg | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| UN Number | 3265 | [2][3] |
| Hazard Class | 8 (Corrosive) | [2] |
| Packing Group | II | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Direct disposal into drains or regular trash is strictly prohibited.[4][5] The recommended procedure involves collection, proper storage, and transfer to a licensed professional waste disposal service.[3]
1. Waste Collection:
-
Collect waste this compound in a designated, compatible container. The original container is ideal if it is in good condition.[6]
-
Containers must be leak-proof and have a secure screw cap.[6] Do not use food containers.[6]
-
Ensure the container is made of a material that does not react with the chemical.[6]
2. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste: this compound". The label should also include the hazard pictograms for corrosive materials.
-
Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[1][7]
-
Keep the storage area cool and dry, and away from sources of ignition as the substance is combustible.[1][2]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[3]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
4. Spill Management:
-
In the event of a spill, evacuate personnel from the area and remove all sources of ignition.[1][2]
-
Use personal protective equipment, including respiratory protection.[2]
-
Contain the spill and absorb it with an inert material, such as sand or earth.
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorothiophenol
Essential safety and logistical protocols for the handling and disposal of 2-Chlorothiophenol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks and manage the hazards associated with this compound.
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][2] Due to its combustible nature, appropriate precautions must be taken to prevent ignition.[1] This guide will provide detailed information on the necessary personal protective equipment (PPE), handling procedures, disposal methods, and emergency protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[3] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[3] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[3] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[3] | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the compound outside of a certified chemical fume hood or for spill cleanup.[2][3] | Protects against inhalation of vapors, which is a primary route of exposure.[3] |
Operational Plan: Handling and Storage
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE should be inspected for integrity and worn correctly.
-
Dispensing: Use only non-sparking tools and explosion-proof equipment.[1] Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep containers away from heat, sparks, and open flames.[1] The storage area should be secured and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2] Do not pour down the drain.[2]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
